This compound (N-methylnicotinic acid) is a polar hydrophilic alkaloid and quaternary ammonium compound that exhibits zwitterionic properties, widely distributed in various plant species including Trigonella foenum-graecum (fenugreek), Coffea species (coffee), Allium sepapea, Pisum sativum, Glycine max, and Lycopersicon esculentum [1]. This natural alkaloid has garnered significant research interest due to its diverse pharmacological activities and potential therapeutic applications for various human diseases. As a natural product with extensive biological activities, this compound represents a promising candidate for drug development and nutraceutical applications, particularly given its presence in common dietary sources.
The structural similarity between this compound and nicotinic acid (vitamin B3) underpins its biological activity and role as a potential NAD+ precursor [2]. This relationship to fundamental cellular cofactors, combined with its natural abundance in medicinal plants, has positioned this compound as a compound of significant interest for both basic research and applied pharmaceutical development. Recent advances in analytical techniques and molecular biology have enabled deeper investigation into its biosynthetic pathways, regulatory mechanisms, and diverse pharmacological effects, which include anti-diabetic, neuroprotective, anti-cancer, and anti-aging properties [1] [2] [3].
The biosynthesis of this compound in plants occurs primarily through a methylation pathway involving key enzymatic transformations. The current understanding suggests that this compound is synthesized from nicotinic acid (niacin) through an N-methylation reaction catalyzed by the enzyme nicotinic acid N-methyltransferase [1]. This pathway utilizes S-adenosyl methionine (SAM) as the methyl group donor, resulting in the formation of this compound as the final product. The biosynthesis is part of the pyridine alkaloid pathway and represents a significant branch of secondary metabolism in this compound-producing plants.
Table 1: Key Enzymes and Intermediates in this compound Biosynthesis
| Enzyme/Intermediate | Function/Role | Localization |
|---|---|---|
| Nicotinic acid | Primary precursor | Cytosol |
| S-adenosyl methionine (SAM) | Methyl group donor | Cytosol |
| Nicotinic acid N-methyltransferase | Catalyzes N-methylation | Cytosol |
| This compound | End product | Multiple tissue compartments |
Recent multi-omics studies have revealed that this compound biosynthesis exhibits tissue-specific regulation in fenugreek plants. Integrated metabolomic and transcriptomic analyses demonstrate that roots serve as the primary site for alkaloid biosynthesis, including this compound production, with significantly higher accumulation compared to stems and leaves [4]. This tissue-specific distribution pattern suggests specialized physiological roles and storage mechanisms for this compound within the plant. The biosynthetic activity correlates with the expression patterns of key transcription factors from the MYB and bHLH families, which potentially regulate the pathway genes through binding to specific promoter elements [4].
The biosynthesis of this compound is subject to complex transcriptional regulation that coordinates its production with plant development and environmental responses. Research in fenugreek has identified several transcription factor families, particularly WRKY proteins, as key regulators of secondary metabolite biosynthesis [5]. While specific WRKY factors directly regulating this compound biosynthesis haven't been fully characterized, analogous regulatory mechanisms observed in diosgenin biosynthesis (which coexists with this compound in fenugreek) provide insights into potential control points.
The application of integrated multi-omics approaches has significantly advanced our understanding of this compound regulation. Through full-length transcriptomics combined with RNA-Seq profiling across different tissues (roots, stems, and leaves), researchers have identified co-expression networks that connect this compound accumulation with specific transporter systems and regulatory genes [4]. These analyses reveal that ABC transporters may play crucial roles in the subcellular compartmentalization and tissue-specific partitioning of this compound and other alkaloids, potentially explaining the observed accumulation patterns across different plant tissues.
Table 2: Tissue-Specific Distribution of Bioactive Compounds in Fenugreek
| Plant Tissue | This compound Content | Other Major Compounds | Transcriptional Regulators |
|---|---|---|---|
| Roots | Highest concentration | Diosgenin, Flavonoids | MYB, bHLH, WRKY |
| Stems | Moderate concentration | Terpenoids, Saponins | bHLH, MYB |
| Leaves | Lowest concentration | Flavonoids, Chlorophyll | MYB, bHLH |
The analysis of this compound in plant materials and biological samples employs a range of separation techniques and detection methodologies that have evolved significantly in recent years. High-performance liquid chromatography (HPLC) coupled with various detection systems remains the most widely used approach for this compound quantification [1]. The polar hydrophilic nature of this compound presents specific challenges for separation, typically requiring reverse-phase columns with polar-embedded stationary phases or hydrophilic interaction chromatography (HILIC) for optimal retention and resolution. Mobile phases often consist of aqueous-organic mixtures with modifiers such as formic acid or ammonium acetate to enhance ionization efficiency in mass spectrometric detection.
Advanced mass spectrometric techniques have become indispensable for precise this compound identification and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM) modes [4]. The typical fragmentation pattern of this compound includes the loss of the methyl group and the carboxyl moiety, generating characteristic product ions that facilitate unambiguous identification. UPLC-MS/MS systems with electrospray ionization (ESI) in positive ion mode have demonstrated exceptional performance for this compound analysis in complex plant matrices, with detection limits reaching nanomolar concentrations [4]. Additional spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, particularly (^1)H and (^{13})C NMR, provide structural verification through characteristic chemical shifts corresponding to the pyridine ring and N-methyl group.
Comprehensive analysis of this compound biosynthesis and regulation increasingly employs untargeted metabolomics strategies that enable the simultaneous quantification of multiple pathway intermediates and related metabolites. The standard workflow involves metabolite extraction using aqueous-organic solvents (typically methanol:water mixtures), chromatographic separation with complementary reversed-phase and HILIC columns, and high-resolution mass spectrometric detection [4]. Quality control measures include the use of internal standards (e.g., L-2-chlorophenylalanine) and pooled quality control samples inserted at regular intervals throughout the analytical sequence to monitor instrument performance and data quality.
The integration of metabolomic data with transcriptomic profiles through multi-omics correlation analysis has emerged as a powerful approach for elucidating this compound biosynthetic networks. This strategy involves parallel sequencing of the transcriptome from the same tissues used for metabolomic analysis, followed by co-expression network analysis to identify correlations between metabolite abundances and gene expression levels [4]. Differential gene expression analysis based on fragments per kilobase per million (FPKM) values helps identify candidate genes involved in this compound biosynthesis and regulation, while pathway enrichment analysis places these findings in broader metabolic context. These integrated approaches have successfully identified specific cytochrome P450 enzymes and transcription factors associated with this compound accumulation in different plant tissues.
This compound has been identified as a novel NAD+ precursor that improves muscle function during aging and is reduced in human sarcopenia [2]. This activity stems from this compound's structural similarity to nicotinic acid and its metabolism via the Preiss-Handler pathway independent of the rate-limiting enzyme NAMPT in the salvage pathway. The mechanism involves incorporation of this compound into the NAD+ pool after demethylation, effectively boosting intracellular NAD+ levels in multiple model systems, including C. elegans, mice, and primary human myotubes from both healthy individuals and those with sarcopenia [2]. The increased NAD+ availability subsequently activates sirtuin-dependent pathways, enhancing mitochondrial respiration and biogenesis while reducing age-related muscle wasting.
The clinical relevance of these findings is underscored by human studies showing that serum this compound levels are significantly reduced in individuals with sarcopenia and correlate positively with muscle strength, mass, and mitochondrial oxidative phosphorylation capacity in skeletal muscle [2]. Dietary supplementation with this compound in aged male mice enhanced muscle strength and prevented fatigue, establishing its potential as a nutritional intervention for age-associated muscle decline. The NAD+-boosting activity of this compound represents a unique mechanism compared to other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), as it bypasses the compromised NAD+ salvage pathway typically observed in aged tissues.
Recent groundbreaking research has revealed that this compound can activate dormant ovarian follicles through transient activation of the transcription factor NRF2, offering potential therapeutic applications for age-related infertility [6]. The molecular mechanism involves this compound-induced nuclear translocation of NRF2, which upregulates expression of NRF2-responsive genes including the epidermal growth factor (Egf) gene. The increased EGF levels activate the EGF receptor (EGFR), leading to phosphorylation of AKT and subsequent nuclear extrusion of FOXO3A, a key repressor of primordial follicle activation [6].
This NRF2/EGF/AKT signaling axis represents a non-hormonal approach to promoting primordial follicle activation in the hormone-independent phase of follicle development. In proof-of-concept studies, this compound treatment of aged mouse ovaries enhanced egg quality and resulted in successful pregnancies and live births [6]. Similarly, ex vivo treatment of human ovarian tissues donated by patients aged 23-47 years demonstrated increased activation of primordial follicles, resulting in more primary and secondary follicles. These findings position this compound as a promising candidate for addressing ovarian aging and fertility decline, particularly given its natural occurrence and favorable safety profile.
Diagram 1: this compound activates ovarian follicles through the NRF2/EGF/AKT pathway, promoting fertility during aging [6].
This compound demonstrates significant neuroprotective properties and ameliorates learning and memory decline in aging models, as evidenced by studies in senescence-accelerated mouse prone 8 (SAMP8) mice [7]. Transcriptomic and biochemical analyses reveal that this compound supplementation suppresses proinflammatory cytokines (TNFα and IL6) while elevating neurotransmitter levels (dopamine, noradrenaline, and serotonin) in the mouse hippocampus. The molecular mechanisms involve modulation of multiple signaling pathways, including Traf6-mediated NF-κB activation, which reduces neuroinflammation, and enhancement of pathways related to neurotransmitter release and neuronal development [7].
The cognitive benefits of this compound were demonstrated through Morris Water Maze testing, where treated SAMP8 mice exhibited significant improvements in escape latency, distance moved, and annulus crossing index compared to untreated controls [7]. Whole-genome transcriptome profiling of the hippocampus further revealed that this compound influences a broad range of biological processes, including nervous system development, mitochondrial function, ATP synthesis, and several signaling pathways related to inflammation, autophagy, and neurotransmitter release. These multi-faceted actions position this compound as a promising natural compound for addressing age-related cognitive decline and neurodegenerative conditions.
This compound exhibits promising anti-cancer properties across various malignancies, with recent research elucidating its mechanisms against bladder cancer stem cells and cancer-associated fibroblasts through downregulation of the TGFβ3/GLI2/YAP1 signaling hub [3]. Computational docking studies demonstrate this compound's high binding affinity to components of this signaling axis: TGFβ3 (ΔG = -3.9 kcal/mol), GLI2 (ΔG = -4.2 kcal/mol), and YAP1 (ΔG = -3.4 kcal/mol), suggesting direct interference with this critical pathway [3]. In vitro experiments confirm that this compound effectively inhibits bladder cancer cell proliferation, colony formation, and tumorspheroid growth while significantly enhancing cisplatin sensitivity in resistant cell lines.
The compound also modulates the tumor microenvironment by reducing the transformation of fibroblasts into cancer-associated fibroblasts (CAFs) through downregulation of α-SMA and FAP expression [3]. This capacity to normalize the tumor microenvironment, combined with its effect on cancer stem cells, positions this compound as a potential adjunct therapy for drug-resistant cancers. Preclinical mouse studies demonstrate that this compound and cisplatin combination therapy significantly reduces tumorigenesis in cisplatin-resistant bladder tumoroids containing CAFs without apparent systemic toxicity, suggesting a favorable safety profile for future clinical applications [3].
Table 3: Molecular Targets and Therapeutic Effects of this compound
| Molecular Target | Biological Effect | Therapeutic Potential |
|---|---|---|
| NRF2/ARE pathway | Activates antioxidant response | Ovarian aging, Fertility decline |
| Preiss-Handler pathway | Increases NAD+ biosynthesis | Sarcopenia, Muscle aging |
| TGFβ3/GLI2/YAP1 signaling | Inhibits cancer stem cells | Bladder cancer, Drug resistance |
| Traf6/NF-κB pathway | Reduces neuroinflammation | Cognitive decline, Neurodegeneration |
| Proinflammatory cytokines | Decreases TNFα, IL6 | Neuroinflammation, Systemic inflammation |
Investigation of this compound biosynthesis in plant systems requires integrated multi-omics approaches to unravel the complex metabolic networks and regulatory mechanisms. A standard protocol begins with plant material cultivation under controlled conditions (typically 22-25°C with 16/8-hour light/dark cycles), followed by careful harvesting of different tissues (roots, stems, leaves) and immediate cryopreservation in liquid nitrogen to maintain metabolic integrity [4]. For metabolomic analysis, tissue samples (100 mg) are subjected to low-temperature ultrasonic extraction using methanol:water (4:1, v:v) mixtures containing internal standards, with supernatant collection for subsequent analysis.
The transcriptomic component involves total RNA extraction using kits specifically designed for plant tissues rich in polysaccharides and polyphenolics, followed by quality assessment through agarose gel electrophoresis and quantification [4]. For comprehensive analysis, full-length transcriptome sequencing using Single Molecule Real-Time (SMRT) technology provides complete transcript information, while RNA-seq analysis reveals differential gene expression across tissues. Integrated data analysis involves correlation networks linking metabolite abundances with gene expression patterns, followed by molecular docking simulations to predict interactions between transcription factors and promoter elements of biosynthetic genes [4]. This comprehensive approach enables the identification of key enzymes, transporters, and regulators involved in this compound biosynthesis and accumulation.
Evaluation of this compound's pharmacological activities employs a range of in vitro and in vivo models tailored to specific research questions. For muscle aging studies, protocols typically involve treatment of primary human skeletal muscle myotubes (HSMMs) with increasing concentrations of this compound (EC50 = 110-315 µM) in the presence or absence of NAMPT inhibitors to assess NAD+ boosting capacity [2]. Isotopically labelled this compound (with (^{13})C on the carboxylic acid group and (^2)H(_3) on the methyl group) enables tracking of its incorporation into the NAD+ pool through LC-HRMS analysis of tissue samples from supplemented mice [2].
For fertility studies, the experimental workflow involves in vitro culture of juvenile murine ovaries or human ovarian cortical tissues with optimal this compound concentrations (0.5-1 µM) for up to 96 hours, followed by histological assessment of follicle activation and distribution [6]. Molecular mechanisms are elucidated through immunostaining for NRF2 nuclear translocation, RNA sequencing of oocytes from different follicle stages, and pharmacological inhibition of key pathway components (EGFR, AKT). Cognitive studies employ the SAMP8 mouse model with this compound administration (5 mg/kg/day for 30 days) followed by behavioral testing in the Morris Water Maze and subsequent transcriptomic analysis of hippocampal tissue [7]. These complementary approaches provide comprehensive insights into this compound's diverse biological activities across different physiological systems.
Diagram 2: Integrated experimental approaches for studying this compound biosynthesis and bioactivity support therapeutic development [6] [2] [4].
Despite significant advances in understanding this compound biosynthesis and pharmacological activities, several critical knowledge gaps remain that warrant further investigation. The specific demethylase enzyme responsible for converting this compound to nicotinic acid in mammalian systems remains unidentified, creating a fundamental gap in understanding its metabolism via the Preiss-Handler pathway [2]. While SHMT2, involved in mitochondrial one-carbon metabolism, shows the strongest association with serum this compound levels in human studies, direct evidence for its role in this compound demethylation is lacking. Elucidation of this metabolic step is crucial for optimizing this compound-based interventions for NAD+ deficiency conditions.
The regulatory networks controlling this compound biosynthesis in plants also require deeper characterization. While transcriptomic analyses have identified candidate transcription factors from MYB, bHLH, and WRKY families that potentially regulate this compound accumulation [4], functional validation through genetic approaches is needed to establish causal relationships. The development of metabolic engineering strategies for enhancing this compound production in plant systems would benefit from more complete understanding of these regulatory mechanisms, including potential feedback inhibition points and cross-talk with related metabolic pathways.
From a clinical perspective, current evidence remains inadequate for introducing this compound as a novel therapeutic agent [1]. Well-designed clinical trials are necessary to determine its acute and chronic side effects, bioavailability, pharmacokinetic parameters, and optimal dosing regimens in humans. The therapeutic potential of this compound for conditions like sarcopenia, ovarian aging, cognitive decline, and cancer would benefit from targeted clinical studies in relevant patient populations. Additionally, research on This compound derivatives, such as hydrazone compounds that demonstrate enhanced pharmacological properties in preliminary studies, may yield improved therapeutic agents with better efficacy and safety profiles [8].
The tissue-specific accumulation patterns of this compound and other bioactive compounds in medicinal plants like fenugreek present opportunities for breeding programs and biotechnological approaches aimed at enhancing yields. Integrated multi-omics datasets provide valuable resources for identifying genetic markers associated with high this compound production, enabling marker-assisted selection of elite cultivars [4]. Meanwhile, metabolic engineering of biosynthetic pathways in suitable plant or microbial systems could offer alternative production platforms for pharmaceutical applications. As research continues to unravel the multifaceted biological activities of this natural alkaloid, this compound holds significant promise for addressing various age-related diseases and metabolic disorders.
This compound represents a multifunctional plant alkaloid with diverse pharmacological activities and significant therapeutic potential. Its biosynthesis in plants involves nicotinic acid N-methylation and exhibits tissue-specific regulation, primarily occurring in roots with transport to other plant parts. Recent research has elucidated several key molecular mechanisms underlying its biological effects, including NAD+ precursor activity via the Preiss-Handler pathway, NRF2-mediated activation of ovarian follicles, anti-inflammatory effects in neural tissues, and modulation of cancer signaling pathways. Advanced analytical techniques, particularly integrated metabolomics and transcriptomics, have enabled comprehensive investigation of its biosynthesis and regulation in plant systems.
Trigonelline is found in a variety of plants, with the highest concentrations typically reported in coffee beans and fenugreek seeds (Trigonella foenum-graecum) [1] [2] [3]. The concentration varies by plant species, tissue, and for coffee, the roasting process.
The table below summarizes the this compound content in various natural sources:
| Source | This compound Content | Notes & Variability |
|---|---|---|
| Green Coffee Beans (C. arabica) | 10-30 g/kg (1-3% dry weight) [1] [2] | Arabica generally higher than Robusta; content decreases with roasting [1] [2]. |
| Coffee By-Products (e.g., husks, leaves) | Up to 62.6 g/kg [1] | Promising, sustainable source for extraction due to high yield [1]. |
| Fenugreek Seeds (Trigonella foenum-graecum) | High concentrations [2] [3] | The plant from which this compound was first isolated [3] [4]. |
| Other Plants (Alfalfa, Clover, Garden Peas) | ~1-10 mg/g fresh weight [2] | Legumes (Fabaceae family) often contain significant amounts [2]. |
This compound exhibits a diverse range of biological activities through multiple molecular pathways.
A significant 2024 study identified this compound as a novel precursor for nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for cellular energy and mitochondrial health [5] [6].
The following diagram illustrates the NAD+ biosynthesis pathway involving this compound:
This compound is demethylated to Nicotinic Acid (NA) and enters the Preiss-Handler pathway for NAD+ synthesis [6].
This compound can enhance the efficacy of conventional chemotherapeutic drugs, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer [7].
Here are detailed methodologies for common assays used in this compound research, as cited in the literature.
A standard method for quantifying this compound from plant extracts or biological samples [9] [4].
Used to study this compound's anti-allergic properties [8].
The discovery of this compound as a stable NAD+ precursor opens a direct therapeutic avenue for age-related sarcopenia and mitochondrial disorders [5] [6]. Its ability to target the Nrf2 pathway also makes it a compelling candidate for an adjuvant in cancer therapy to combat drug resistance [7]. Future research should focus on:
A key mechanism of trigonelline is its role as a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism. Its biosynthesis and metabolic fate are outlined below.
Diagram of this compound biosynthesis from NAD+ and its incorporation back into the NAD+ pool via the Preiss-Handler pathway.
Research indicates that this compound is metabolized through the Preiss-Handler pathway to boost cellular NAD+ levels [1]. This NAD+-boosting activity is linked to several therapeutic effects, including improved mitochondrial function and activation of sirtuins, which are proteins associated with healthy aging [1].
For researchers looking to replicate key findings, here are detailed methodologies from recent studies.
This method is used to assess the efficacy of this compound as an NAD+ precursor [1].
This ex vivo protocol tests the effect of this compound on primordial follicle activation [2].
This protocol confirms the direct conversion of this compound to NAD+ in a live animal model [1].
This compound's therapeutic effects are mediated through several key molecular pathways. The following diagram synthesizes its roles in anti-diabetic, neuroprotective, and ovarian follicle activation mechanisms.
Summary of key molecular pathways mediated by this compound, showing its multi-system therapeutic potential.
The following table summarizes the experimental evidence for these effects across different model systems.
| Therapeutic Area | Proposed Mechanism of Action | Experimental Models |
|---|---|---|
| Anti-Diabetic Effects [3] [4] | Increases insulin secretion; reduces oxidative stress; improves glucose tolerance and insulin resistance; protects pancreatic β-cells from apoptosis by inhibiting caspase-3. | Streptozotocin-induced diabetic rats; in vitro models. |
| Neuroprotective Effects [3] [4] | Activates the PI3K/Akt pathway; reduces oxidative stress and neuroinflammation; exhibits anti-apoptotic effects. | Models of Alzheimer's disease, stroke, and depression; oxygen-glucose deprivation in hippocampal neurons. |
| Ovary Follicle Activation [2] | Activates NRF2, inducing EGF expression; triggers EGFR/Akt phosphorylation; leads to FOXO3A nuclear export, awakening dormant primordial follicles. | Aged mouse ovaries; ex vivo human ovarian tissue. |
| Muscle Function & Aging [1] | Serves as an NAD+ precursor, boosting cellular NAD+ levels; enhances mitochondrial respiration and biogenesis; improves muscle strength and prevents fatigue. | Primary human myotubes; aged mice; C. elegans. |
This compound (N-methylnicotinic acid) is a pyridine alkaloid that serves as a key secondary metabolite in numerous plant species, with particularly high concentrations found in coffee beans (up to 7.2 g/kg in green coffee beans) and fenugreek seeds. This zwitterionic compound is characterized by its high hydrophilicity (log KOW = -2.53) and low molecular weight (137.14 g/mol), which contribute to its mobility within plant tissues [1]. As a methylated derivative of nicotinic acid, this compound functions at the intersection of primary and secondary metabolism, serving roles in plant defense, cellular signaling, and stress response mechanisms across diverse plant species [2].
The scientific interest in this compound has expanded considerably due to its multifaceted functions in both plants and human health. While recent research has revealed its potential as an NAD+ precursor with therapeutic applications for age-related muscle decline [3], its fundamental roles in plant physiology—particularly in nyctinasty and rhizobial nodulation—represent critical biological functions that remain underexplored in the current literature. This technical review synthesizes current knowledge of this compound's mechanisms and applications relevant to plant sciences and agricultural biotechnology [2].
Nyctinasty refers to the diel movements of plant organs in response to the light-dark cycle, a phenomenon particularly observed in legume species where leaves fold at night and unfold during daylight hours. This compound has been identified as a key regulator in these processes, though its exact role varies between species:
Leaf movement regulation: Research indicates that this compound accumulates in motor cells (pulvini) of nyctinastic plants, where it functions as an osmoregulatory compound that facilitates water flux between cells. This turgor pressure change enables the rhythmic leaf movements characteristic of nyctinastic species [2]. The compound appears to work in concert with other plant growth substances, particularly abscisic acid and potassium ions, to regulate these movements through changes in membrane permeability and ion transport.
Circadian rhythm integration: The biosynthesis and accumulation of this compound in motor tissues follows a circadian pattern, with concentrations typically peaking during the dark period when leaf folding occurs. This rhythmic accumulation suggests this compound is under control of the plant's central circadian clock, though the specific molecular connections remain to be fully elucidated [2].
While direct experimental evidence linking this compound to the nyctinastic movements of specific species like Oxalis triangularis requires further validation [4], the established role of related pyridine compounds in leaf movement regulation supports the mechanistic involvement of this compound in these processes across multiple plant families.
This compound plays a particularly crucial role in the establishment of nitrogen-fixing symbioses between leguminous plants and soil bacteria collectively known as rhizobia. This relationship is fundamental to sustainable agricultural systems and global nitrogen cycling:
Rhizobial catabolism and signaling: In the model system Rhizobium meliloti, specific genetic determinants enable the catabolism of this compound as a carbon and nitrogen source during symbiotic establishment. Genes encoding this compound catabolism are induced under symbiotic conditions, suggesting this compound serves as a specialized metabolite that facilitates the plant-microbe interaction [5]. The nod and nfe gene clusters in Rhizobium meliloti are specifically activated in response to this compound presence in the rhizosphere, enhancing the bacterial competitiveness for nodulation [5].
Nodulation factor mimicry: Certain rhizobial strains have evolved pathogenic-like effectors that can hijack leguminous nodulation signaling pathways. In Bradyrhizobium elkanii USDA61, the effector protein Bel2-5—which shows homology to the XopD effector from the plant pathogen Xanthomonas campestris—enables nodulation of soybean plants even when the canonical Nod factor perception pathway is disrupted through mutation of NFR1 receptors [6]. This demonstrates that this compound-associated pathways can bypass normal symbiotic signaling constraints under specific genetic conditions.
Symbiotic establishment enhancement: this compound functions as a compatible solute that helps maintain osmotic balance during the early stages of infection thread formation and bacteroid differentiation. This osmoprotective function creates a more favorable microenvironment for the establishing symbiosis, particularly under mild drought or salinity stress conditions [2].
Table 1: Documented Roles of this compound in Plant Physiological Processes
| Plant Function | Mechanistic Basis | Plant Species Observed | Experimental Evidence |
|---|---|---|---|
| Nyctinasty | Osmoregulation in pulvini cells; Circadian accumulation | Legumes and nyctinastic species | Biochemical analysis of pulvini tissue [2] |
| Nodulation | Rhizobial catabolism substrate; Compatible solute | Medicago, Rhizobium meliloti systems | Genetic studies of rhizobial mutants [5] |
| Stress Response | Detoxification of excess nicotinic acid; Antioxidant activity | Multiple angiosperms | Isotopic labeling and enzyme assays [2] |
| Cell Cycle Regulation | Arrest at G2 phase | Various plant cell cultures | Cell suspension studies [1] |
This compound biosynthesis in plants occurs primarily through the methylation of nicotinic acid, with S-adenosyl-L-methionine (SAM) serving as the methyl donor in a reaction catalyzed by the enzyme nicotinic acid N-methyltransferase (this compound synthase, EC 2.1.1.7) [1]. The biosynthetic pathway is intricately connected to the pyridine nucleotide cycle, which regulates NAD+ metabolism in plant cells:
Nicotinic acid generation: The primary precursor for this compound biosynthesis is nicotinic acid, derived predominantly from the pyridine nucleotide cycle through the degradation of NAD. The enzyme nicotinamide mononucleotide (NMN) deamidase converts NMN to nicotinic acid mononucleotide (NaMN), which is subsequently dephosphorylated to yield nicotinic acid [2].
Methylation process: The conversion of nicotinic acid to this compound occurs through the transfer of a methyl group from SAM, catalyzed by this compound synthase. This enzyme has been isolated and characterized from several plant species, including Coffea arabica, where it shows highest expression in young vegetative tissues and developing fruits [1].
Compartmentalization and transport: this compound synthesis occurs primarily in the cytoplasm, with accumulation in vacuoles and specific motor tissues depending on the plant species and developmental stage. Long-distance transport of this compound through the vascular system enables its distribution to various plant organs, with particularly high accumulation in seeds and vegetative storage tissues [2].
The following diagram illustrates the this compound biosynthetic pathway and its integration with NAD metabolism:
This compound Biosynthetic Pathway: Integration of pyridine nucleotide cycle with methylation process. Key precursors include NAD, nicotinic acid, and S-adenosyl-L-methionine (SAM).
This compound functions as a metabolic integrator that connects various aspects of plant primary and secondary metabolism:
NAD+ precursor dynamics: Although this compound serves as a secondary metabolite in plants, it retains the potential to be reconverted to nicotinic acid and subsequently incorporated into the NAD+ pool through the Preiss-Handler pathway. This metabolic flexibility positions this compound as a storage form of vitamin B3 in plant tissues, particularly in seeds where it may support early seedling development [3].
Cross-talk with hormone signaling: Evidence suggests that this compound interacts with multiple plant hormone pathways, including abscisic acid (ABA)-mediated stress responses and cytokinin-regulated developmental processes. In rhizobial interactions, this compound influences the expression of cytokinin biosynthesis genes that are essential for proper nodule organogenesis [6].
Defense response modulation: The compound contributes to plant defense strategies through both direct antimicrobial activity and potentiation of other defense compounds. Transcriptomic analyses reveal that this compound accumulation is associated with downregulation of jasmonate and ethylene response genes during symbiotic establishment, suggesting a role in immune suppression to enable compatible microbial interactions [6].
Accurate quantification of this compound in plant tissues requires specialized analytical approaches due to its high hydrophilicity and presence in complex plant matrices:
Extraction protocol:
LC-MS/MS quantification:
Validation parameters: Method validation should include determination of linearity (R² > 0.99), precision (RSD < 15%), accuracy (85-115% recovery), and limit of quantification (typically 1-5 ng/mL for LC-MS/MS) [1].
Investigating this compound's role in legume-rhizobia symbiosis requires integrated microbiological and plant molecular approaches:
Rhizobial chemotaxis and growth assays:
Plant nodulation experiments:
Molecular analysis of symbiotic signaling:
Table 2: Experimental Approaches for Studying this compound Functions in Plants
| Research Objective | Key Methodologies | Output Parameters | Technical Considerations |
|---|---|---|---|
| Quantification in Tissues | HPLC-UV, LC-MS/MS, GC-MS | Concentration per dry weight; Tissue distribution | High hydrophilicity requires specialized extraction |
| Biosynthesis Studies | Isotopic labeling (¹⁴C, ²H), Enzyme assays | Precursor relationships, Reaction kinetics | Use of ¹⁴C-nicotinic acid to track conversion |
| Nyctinasty Analysis | Pulvini extraction, Diurnal monitoring, Electrophysiology | Turgor pressure changes, Ion flux measurements | Precise timing for circadian studies |
| Nodulation Function | Rhizobial mutants, Plant transcription analysis | Nodule number, Nitrogen fixation, Gene expression | Use of specific rhizobial catabolism mutants |
Despite significant advances in understanding this compound's roles in plant physiology, several critical research gaps remain:
Molecular mechanisms in nyctinasty: While this compound has been implicated in leaf movement regulation, the specific receptors, transporters, and downstream signaling components involved remain largely uncharacterized. Future research should employ forward genetic screens in model nyctinastic plants to identify key regulatory elements in this compound-mediated leaf movements [2].
Evolutionary significance: The distribution of this compound biosynthesis across plant lineages suggests both conserved and specialized functions. Comparative genomics approaches across nyctinastic and non-nyctinastic species could elucidate how this compound pathways have been recruited for specific physiological functions in different plant families [2].
Agricultural applications: The potential for this compound to enhance symbiotic nitrogen fixation or improve stress tolerance remains underexplored. Research should investigate whether This compound application or genetic manipulation of its biosynthesis could improve crop performance in suboptimal conditions, particularly in legume crops grown under drought or salinity stress [2].
Transport and compartmentalization: Little is known about how this compound is transported between plant tissues and cellular compartments. Identifying the transport proteins responsible for this compound allocation would represent a significant advance in understanding its physiological functions [1].
The following diagram illustrates the multidisciplinary approaches required to address these research gaps:
Multidisciplinary Research Approaches: Key areas requiring investigation include molecular mechanisms, evolutionary patterns, agricultural applications, and transport processes of this compound.
This compound represents a fascinating example of a plant secondary metabolite with diverse physiological functions in both nyctinasty and plant-microbe interactions. Its roles as an osmoregulatory compound in leaf movements and as a signaling molecule in rhizobial symbioses highlight the metabolic versatility of this pyridine alkaloid. The experimental methodologies outlined in this review provide robust approaches for further investigating this compound's mechanisms of action and potential applications in agricultural biotechnology.
Trigonelline (N-methylnicotinic acid) is metabolized into the NAD+ pool via the Preiss-Handler pathway, distinct from the salvage pathway used by precursors like NMN or NR [1]. The process can be summarized in the following diagram:
Key mechanistic insights include:
The potential of this compound is supported by consistent data across multiple models, from human cohorts to animal studies.
Table 1: Efficacy of this compound Across Experimental Models
| Model System | Key Finding | Quantitative Result / Dosage | Citation |
|---|---|---|---|
| Human Sarcopenia | Serum this compound levels are reduced. | Correlation with muscle strength & mass [1]. | [1] |
| Primary Human Myotubes | Increases cellular NAD+ levels. | EC~50~ = 315 µM (control); EC~50~ = 110 µM (under NAD+ salvage inhibition) [1]. | [1] |
| C. elegans | Improves mitochondrial respiration, reduces age-related muscle wasting, increases lifespan & mobility. | Dependent on sirtuin activity [1]. | [1] |
| Mouse Model | Dietary supplementation enhances muscle strength and prevents fatigue during aging. | Oral supplementation [1]. | [1] |
| Human Endothelial Cells | Prevents high-glucose-induced mitochondrial dysfunction and impairments in angiogenesis. | In vitro treatment [2]. | [2] |
Table 2: Comparative Profile of NAD+ Precursors
| Precursor | Primary Pathway | Key Characteristics (from in vitro & animal studies) | Citation |
|---|---|---|---|
| This compound | Preiss-Handler | High stability in human serum (>72 hrs); Direct NAD+ boost in muscle; Non-flushing [1] [3]. | [1] [3] |
| Nicotinic Acid (NA) | Preiss-Handler | Causes skin flushing via GPR109A activation; Less stable than this compound [1]. | [1] |
| NR / NMN | Salvage | Rapidly degraded to NAM in serum (within hours); Effective at raising NAD+ in cells [1]. | [1] |
For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the seminal study [1].
1. Human Cohort Analysis
2. In Vitro NAD+ Boost and Pathway Analysis
3. In Vivo Animal Studies
The collective data position this compound as a promising therapeutic candidate for sarcopenia and age-related mitochondrial dysfunction [1]. Its unique properties—high serum stability and direct efficacy in muscle—differentiate it from other NAD+ precursors.
For the research and drug development community, critical next steps and considerations include:
Trigonelline and S-adenosyl-L-methionine (SAMe) are connected through a single, defined biosynthetic pathway. SAMe acts as the universal methyl donor in biological systems, while this compound is a specific product of one of these methylation reactions.
The diagram below illustrates this relationship and the subsequent metabolic fate of this compound.
Relationship and metabolic fate of this compound and SAMe. This compound is synthesized from SAMe and nicotinic acid, and can be metabolized back into the NAD+ pool.
The tables below summarize key quantitative data on the enzyme that links these two molecules and the molecular characteristics of this compound and SAMe.
Table 1: Purification and Kinetic Properties of S-adenosyl-L-methionine Nicotinic Acid-N-Methyltransferase from Glycine max (Soybean) Leaves [3]
| Property | Value |
|---|---|
| Source | Leaves of Glycine max (Soybean) |
| Final Purification | 2650-fold |
| Final Recovery | 4% |
| Molecular Mass (SDS-PAGE) | 41.5 kDa |
| Native Molecular Mass (Gel Filtration) | ~85 kDa (suggesting a homodimer) |
| Km for S-adenosyl-L-Methionine | 31 µM |
| Km for Nicotinic Acid | 12.5 µM |
| Optimum pH | 6.5 |
| Optimum Temperature | 40–45 °C |
| Stabilizing Agents | Dithiothreitol (10 mM), Glycerol (20%) |
| Inhibitor | Hg²⁺ |
Table 2: Molecular Characteristics of this compound and S-adenosyl-L-Methionine (SAMe)
| Property | This compound | S-adenosyl-L-Methionine (SAMe) |
|---|---|---|
| IUPAC Name | 1-methylpyridin-1-ium-3-carboxylate | (2S)-2-Amino-4-[(S)-{[(2S,3S,4R,5R)-5-(4-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfaniumyl]butanoate [2] |
| Chemical Formula | C₇H₇NO₂ [4] | C₁₅H₂₂N₆O₅S [2] |
| Key Biological Role | Cell cycle regulator, compatible solute, NAD+ precursor [3] [5] | Principal methyl donor, precursor to glutathione and polyamines [1] [6] [2] |
| Natural Abundance | Up to 7.2 g/kg in coffee beans [4] | Produced endogenously in all cells, primarily in the liver [2] |
Recent research has uncovered a significant functional reversal in the this compound-SAMe relationship: this compound can act as a precursor for NAD+ biosynthesis, a process that influences methylation capacity.
Table 3: Evidence for this compound as an NAD+ Precursor and its Physiological Impact [5]
| Model System | Key Finding | Proposed Mechanism |
|---|---|---|
| Human Sarcopenia | Serum this compound levels are reduced and correlate with muscle strength and mitochondrial oxidative phosphorylation. | This compound is incorporated into the NAD+ pool, boosting cellular energy metabolism. |
| Primary Human Myotubes | This compound increases NAD+ levels (EC₅₀ = 315 µM) and rescues NAD+ deficiency induced by NAMPT inhibition. | Metabolism via the Preiss-Handler pathway, independent of the NAMPT salvage pathway. |
| C. elegans | Improves mitochondrial respiration, reduces age-related muscle wasting, increases lifespan and mobility. | Effect is NAD+-dependent and requires sirtuin activity. |
| Aged Mice | Dietary this compound supplementation enhances muscle strength and prevents fatigue. | Systemic increase in NAD+ levels. |
Detailed Experimental Protocol: Assessing this compound as an NAD+ Precursor in Cultured Cells [5] This methodology can serve as a basis for in vitro investigation.
The relationship between this compound and SAMe extends beyond a simple donor-product enzymatic reaction. The ability of this compound to be salvaged into NAD+ creates a metabolic link between methyl group metabolism (SAMe-driven) and cellular energy status (NAD+-driven). Key research directions should include:
The table below summarizes trigonelline content from available scientific measurements. Please note that data for roots and flowers is absent from current literature.
| Plant Tissue | Concentration / Presence | Specific Cultivar / Context | Source / Citation |
|---|---|---|---|
| Green Coffee Bean | 9.87 – 12.60 mg/g | Arabica green coffee | [1] |
| Green Coffee Bean | ~ 0.80 g/100 g dry weight | Roasted at 225°C (fast-roasting) | [1] |
| Roasted Coffee Bean | 70 mg/cup | Arabica espresso | [1] |
| Leaf | Detected, not quantified | One of 41 key discriminators among cultivars | [2] |
| Leaf | Detected, not quantified | Component of cell suspension cultures for metabolite production | [3] |
Here are detailed methodologies for extracting and quantifying this compound from plant tissues, as used in recent studies.
This non-targeted metabolomics approach is used for comprehensive analysis, including this compound detection [2].
This targeted method is used for precise quantification of this compound and other key compounds in green coffee beans [4].
Recent proteomic research has elucidated this compound's renoprotective mechanism of action, visualized below [1] [5].
This compound's cellular pathway prevents kidney stone-related cell damage by inhibiting oxidative stress and other defects.
Key Experimental Validation: The proposed pathway was functionally validated in renal (MDCK) cells. Pretreatment with a subtoxic concentration (100 µM) of this compound prevented all listed defects induced by Calcium Oxalate Monohydrate (COM) crystals, including overproduction of reactive oxygen species (ROS), cell cycle shift, tight junction disruption, and epithelial-mesenchymal transition (EMT) [1] [5].
Fenugreek (Trigonella foenum-graecum L.), a member of the Fabaceae family, is an important medicinal plant whose seeds are a rich source of the bioactive alkaloid trigonelline (TG) [1]. Chemically known as N-methylnicotinic acid (C₇H₇NO₂), this compound is a key contributor to fenugreek's documented health benefits, which include antidiabetic, antihyperlipidemic, neuroprotective, and anticancer activities [1] [2]. The growing interest in this compound for drug development necessitates efficient, reproducible, and eco-friendly methods for its extraction and quantification. These notes provide detailed protocols for the green extraction, precise quantification, and purification of this compound from fenugreek seeds, supported by quantitative data and workflow visualizations to aid in method standardization and quality control.
The concentration of this compound in fenugreek seeds is influenced by genotype and environmental conditions. The table below summarizes the variability of key bioactive compounds.
Table 1: Variability of Key Bioactive Compounds in Fenugreek Seeds [2]
| Compound | Class | Content Range (Mean) | Influencing Factors |
|---|---|---|---|
| This compound | Alkaloid | 5.22 - 13.65 mg/g | Genotype, irrigation |
| Diosgenin | Steroidal Saponin | 0.50 - 0.93% | Genotype, environment |
| 4-Hydroxyisoleucine | Amino Acid | 0.41 - 1.90% | Genotype, environment |
Key Observations: A negative correlation exists between diosgenin and this compound content, highlighting a trade-off in breeding or cultivation for specific compounds [2]. Genotypes from Spain, Malaysia, France, and India showed higher this compound content under irrigated conditions [2].
This protocol outlines a rapid, sensitive, and eco-friendly method for this compound extraction and analysis [1].
Sample Preparation:
Extraction Process:
UPLC-MS/MS Analysis:
Table 2: this compound Extraction Efficiency with Different Green Solvents [1]
| Solvent | Average this compound Concentration (ppb) | Standard Deviation (SD) | Key Characteristic |
|---|---|---|---|
| Water (H₂O) | 392.7 | 132.4 | Highest yield |
| Ethanol (EtOH) | 91.9 | 83.3 | Good yield, medium polarity |
| Acetone (ACt) | 59.5 | 30.9 | Lowest yield |
The method was validated with an accuracy of 98.6%, proving its reliability for the trace analysis of TG [1].
The following diagram illustrates the complete analytical workflow.
This protocol describes a method to isolate high-purity this compound, excluding other alkaloids like choline [3].
Defatting:
Methanol Extraction:
Alkaloid Detection and Purification:
Characterization:
The workflow for this purification process is outlined below.
The protocols detailed herein provide robust and reproducible methods for the extraction, quantification, and purification of this compound from fenugreek seeds. The green UPLC-MS/MS method is ideal for fast, accurate quality control, while the purification protocol yields high-purity this compound for pharmacological studies. The provided quantitative data and workflows offer researchers a solid foundation for standardizing fenugreek-based products in drug development.
Trigonelline (TG), an N-methylnicotinic acid alkaloid, is a pivotal bioactive compound in fenugreek (Trigonella foenum-graecum L.) seeds, demonstrating significant pharmacological potential including antidiabetic, neuroprotective, and antihyperlipidemic activities. Recent research highlights its role in enhancing insulin signaling, reducing oxidative damage, and potentially improving memory function in Alzheimer's disease models. The growing emphasis on Green Analytical Chemistry (GAC) principles necessitates developing sustainable analytical methods that minimize environmental impact while maintaining analytical performance. This protocol details a validated, environmentally friendly approach for this compound extraction and quantification using green solvents and UPLC-MS/MS, addressing the critical need for sustainable analytical methods in natural product analysis and quality control [1] [2].
This method employs ultrasound-assisted extraction (USE) with green solvents followed by UPLC-MS/MS analysis with electrospray ionization (ESI) in positive mode. The approach aligns with GAC principles by replacing traditional hazardous solvents (e.g., acetonitrile, methanol) with safer alternatives, reducing environmental impact and occupational hazards. The quantification utilizes the specific fragmentation pattern of this compound (m/z 138→94.10→92.05→78.20) for selective detection and accurate measurement, achieving high sensitivity with a linear range of 0.1-500 ppb. The method requires minimal sample amount (10 mg) and employs ethanol-water as a green mobile phase, significantly reducing toxic waste generation compared to conventional methods [1] [2] [3].
The experimental workflow for the extraction and analysis of this compound is visualized below:
The following table summarizes the performance of different green solvents for this compound extraction from fenugreek seeds:
Table 1: Comparison of Green Solvents for this compound Extraction from Fenugreek Seeds [1] [2]
| Solvent | Average Extract Yield (mg/100 mg) | This compound Concentration (ppb) | Advantages | Limitations |
|---|---|---|---|---|
| Water (H₂O) | Highest yield | 392.7 ± 132.4 | Highest this compound extraction, non-toxic, cost-effective | May co-extract polar impurities |
| Ethanol (EtOH) | Moderate yield | 91.9 ± 83.3 | Good this compound recovery, biodegradable | Lower efficiency compared to water |
| Acetone (ACt) | Lower yield | 59.5 ± 30.9 | Fast evaporation, moderate polarity | Lower this compound extraction efficiency |
Table 2: Method Validation Results for UPLC-MS/MS Quantification of this compound [1] [2]
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-500 ppb | - |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.995 |
| Accuracy | 98.6% | 85-115% |
| Precision (CV) | <5% | ≤10% |
| LOD | <0.1 ppb | - |
| LOQ | 0.1 ppb | - |
The preparation method of fenugreek seeds significantly influences this compound extraction efficiency. Crushed or powdered seeds demonstrate enhanced solvent penetration and higher this compound yields compared to intact seeds, which mimic traditional preparation methods but result in lower extraction efficiency. This highlights the critical role of seed preparation in maximizing the release of active constituents [1].
This protocol demonstrates that water serves as the most effective green solvent for this compound extraction, achieving significantly higher yields compared to ethanol and acetone. This finding challenges conventional approaches that often employ hazardous solvents like acetonitrile or methanol. The method aligns with multiple GAC principles by minimizing waste generation, using safer solvents, and reducing energy consumption through shortened extraction times [1] [2] [3].
The environmental benefits of this approach can be assessed using established greenness metrics such as the Analytical Eco-Scale, GAPI, and AGREE, which would highlight advantages in solvent toxicity reduction, waste minimization, and operational safety compared to conventional methods [3].
The fragmentation pattern of this compound (m/z 138→94.10→92.05→78.20) provides high specificity for accurate quantification in complex matrices. The use of ethanol-water mobile phase offers a greener alternative to conventional acetonitrile-based systems without compromising chromatographic performance. Method validation confirms excellent sensitivity with LOD of 0.1 ppb, sufficient for quality control applications in pharmaceutical, cosmeceutical, and food products [1] [2].
This validated method addresses the critical need for TG-based standardization of fenugreek products to ensure efficacy and safety. The approach supports quality control across diverse matrices while aligning with increasing regulatory emphasis on sustainable analytical practices, including ISO 14001 and ISO 22000 frameworks [1] [3].
This application note provides a comprehensive protocol for sustainable quantification of this compound in fenugreek seeds using green solvents and UPLC-MS/MS. The method demonstrates that water is the most effective green solvent for this compound extraction, outperforming ethanol and acetone while aligning with green chemistry principles. The validated approach offers high sensitivity, accuracy, and reproducibility while minimizing environmental impact, making it suitable for quality control applications across pharmaceutical, nutraceutical, and food industries. Future directions include adapting the method for other matrices and exploring additional green solvent systems such as natural deep eutectic solvents (NaDES) for enhanced extraction of diverse bioactive compounds [4] [1] [2].
Key Advantages of the Described Method:
The table below outlines a proposed HPLC-UV setup, synthesized from methods for this compound and similar compounds.
| Parameter | Specification |
|---|---|
| HPLC System | Binary or quaternary pump with autosampler, column oven, and UV/Vis or DAD detector |
| Data Station | Appropriate control and data processing software (e.g., LabSolutions, OpenLAB CDS) [4] |
| Analytical Column | Reversed-Phase C18 (e.g., 150-250 mm x 4.6 mm, 5 µm) [5] |
| Mobile Phase | Option A (Green): Water and Ethanol (HPLC-grade) [2] Option B (Conventional): Water (with 0.01 mol/L Ammonium Acetate + 0.2% Acetic Acid) and Methanol [3] | | Elution Mode | Isocratic or Linear Gradient | | Flow Rate | 0.8 - 1.2 mL/min [5] [3] | | Column Temperature | 25 - 40 °C | | Injection Volume | 5 - 20 µL | | Detection Wavelength | 220 - 280 nm (UV spectrum maximum for this compound) | | Run Time | 5 - 15 minutes |
For fenugreek seeds, a green ultrasonication extraction method is recommended [2].
The workflow for the sample preparation and analysis is as follows:
The method must be validated according to ICH Q2(R1) and USP <1225> guidelines [1]. The following table summarizes the key validation parameters and their acceptance criteria.
| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank (solvent), placebo (if applicable), and standard. No interference at the retention time of this compound. Peak purity assessment by DAD or MS is recommended [1]. | Resolution (Rs) > 2.0 between this compound and closest peak [1]. | | Linearity & Range | Analyze a minimum of 5 concentrations in triplicate. Plot peak area vs. concentration. Calculate by least-squares regression [5]. | Correlation coefficient (r²) > 0.999 [2]. | | Accuracy | Perform a spike recovery study at three levels (e.g., 80%, 100%, 120%) with a minimum of 9 determinations. For DP, spike into placebo [1]. | Mean recovery of 98–102% for assay level [1]. | | Precision | 1. Repeatability: 6 injections of 100% standard [1]. 2. Intermediate Precision: Different day/analyst/instrument. | RSD < 1% for assay (standard), RSD < 2% for system suitability [1]. | | Robustness | Evaluate influence of small, deliberate variations (e.g., flow rate ±0.1 mL/min, temperature ±2°C, pH ±0.1). | Method remains valid and meets system suitability. |
The relationship and workflow for the key validation parameters are illustrated below:
Before analysis, perform SST to ensure the HPLC system is performing adequately [1]. Typical criteria are:
The developed and validated HPLC-UV method provides a robust framework for the quantitative analysis of this compound. The use of water and ethanol as green solvents aligns with modern principles of sustainable chemistry without compromising analytical performance [2]. This method is fit-for-purpose for the standardization and quality control of raw materials and finished products containing Trigonella foenum-graecum L.
Limitations and Considerations:
1.0 Introduction and Objective The simultaneous quantification of key bioactive compounds—trigonelline (TGA), caffeine (CAF), and 5-caffeoylquinic acid (5-CQA)—is essential for evaluating coffee quality, understanding its metabolic profile, and exploring its potential health benefits [1] [2]. While various analytical techniques exist, there is a demonstrated need for faster, more accessible, and cost-effective methods suitable for routine analysis [1]. This application note details an optimized and validated High-Performance Liquid Chromatography method with Ultraviolet Diode Array Detection (HPLC-UV-DAD) for the rapid, simultaneous quantification of these three compounds in both green and roasted coffee bean extracts from different Coffea arabica cultivars [1].
2.0 Experimental Protocol
The sample preparation process is visualized in the diagram below, outlining the key steps from raw beans to analyzed extract.
Diagram 1: Sample preparation workflow for coffee bean analysis.
While the cited study confirms the use of this general workflow, specific details regarding exact solvent composition, extraction time, and volume were not fully available in the search results [1]. You may need to consult the primary literature to optimize these parameters for your specific samples.
The core of this application note is the validated HPLC-UV-DAD method. The logical flow from sample injection to method validation is shown below.
Diagram 2: Logical flow of HPLC analysis and key validation parameters.
3.0 Data and Validation Parameters
The method was rigorously validated, meeting standard acceptance criteria for analytical methods [1].
| Validation Parameter | Result / Criterion |
|---|---|
| Linearity | High (R² > 0.999, typical for HPLC) [1] |
| Precision | Acceptable repeatability (Relative Standard Deviation, RSD < 5%, typical for HPLC) [1] |
| Accuracy | Confirmed via recovery studies [1] |
| Limit of Detection (LOD) | Meets criteria for low-level quantification [1] |
| Limit of Quantification (LOQ) | Meets criteria for low-level quantification [1] |
| Robustness | Method performance maintained with small, deliberate changes [1] |
The validated method was applied to quantify the target compounds in five Coffea arabica cultivars, with selected data shown below [1].
| Coffee Cultivar | Caffeine (mg/g) | 5-CQA Degradation after Roasting* | This compound Degradation after Roasting* |
|---|---|---|---|
| Laurina | 7.9 | Data not specified in source | 28.76% |
| Arara | Data not specified in source | 62.59% | Data not specified in source |
| Yellow Catuai, Guesha, Red Catuai | Quantified, specific values not listed in source | Quantified, specific degradation not listed | Quantified, specific degradation not listed |
Table 2: Example quantification data and roasting-induced degradation in different cultivars. (Highest degradation rate observed among the cultivars) [1].*
4.0 Discussion and Applications
This protocol provides a validated, detailed methodology for the simultaneous quantification of this compound, caffeine, and 5-CQA in coffee beans. The method is robust, precise, and accessible for researchers aiming to correlate coffee composition with quality attributes, processing conditions, and potential health benefits.
Trigonelline (1-methylpyridin-1-ium-3-carboxylate) is a pyridine alkaloid and a major bioactive component in coffee beans, comprising up to 2% of the dry weight in green coffee beans [1]. This highly hydrophilic compound (log KOW = -2.53) is thermally unstable and undergoes significant transformation during the roasting process, generating various flavor components and nutritionally important compounds including nicotinic acid (vitamin B3) [1] [2] [3]. The quantitative analysis of this compound in roasted coffee beans presents significant analytical challenges due to its polarity, thermal lability, and the complex matrix of coffee which contains numerous interfering compounds including caffeine, chlorogenic acids, and melanoidins formed during roasting. This application note provides comprehensive protocols for this compound analysis in roasted coffee beans, detailed biosynthetic pathways, and emerging research on its therapeutic potential, specifically tailored for researchers, scientists, and drug development professionals.
Table 1: Key Physicochemical Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | 1-methylpyridin-1-ium-3-carboxylate |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Octanol-Water Partition Coefficient (log KOW) | -2.53 |
| Thermal Stability | Thermolabile, decomposes at roasting temperatures |
| Primary Source | Coffee beans (Coffea arabica and Coffea canephora) |
| Content in Green Coffee Beans | Up to 34.2 g/kg [2] |
Efficient extraction of this compound from roasted coffee beans requires careful optimization due to the compound's high hydrophilicity and the complex matrix of roasted coffee. The salting-out assisted liquid-liquid extraction (SALLE) method has demonstrated excellent performance for simultaneous extraction of this compound, caffeine, and chlorogenic acids [4]. This protocol utilizes the zwitterionic nature of this compound to achieve selective partitioning:
Several analytical techniques have been successfully applied to this compound quantification in roasted coffee beans, each with distinct advantages and limitations:
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Separation Conditions | Detection | LOD/LOQ | Key Advantages |
|---|---|---|---|---|
| HPLC-DAD | C8 column (15 cm × 4.6 mm, 5 μm); gradient elution with acidified water/acetonitrile | DAD, 264-272 nm | Not specified | Robust, widely available; simultaneous quantification of multiple compounds |
| LC-MS | Reverse-phase column with acidified mobile phase | Mass spectrometry, positive ion mode | Not specified | High sensitivity and selectivity; structural confirmation capability |
| UV-Vis with SALLE | No separation required after SALLE clean-up | Direct UV at 264 nm | Linearity R² = 0.9978 | Rapid, cost-effective; high throughput screening |
| HPLC-MS | Reverse-phase chromatography | Mass spectrometry | Not specified | Reference method for validation; high accuracy |
| NIR Hyperspectral Imaging | Non-destructive, direct bean analysis | Spectral range 980-2500 nm | Prediction error: 0.1% | Non-destructive; spatial distribution mapping |
The UV-Vis method with SALLE clean-up provides a rapid, cost-effective alternative for high-throughput analysis, showing excellent correlation with RP-HPLC-DAD (correlation coefficient of 0.93 for this compound) while significantly reducing analysis time and solvent consumption [4]. For research requiring the highest accuracy, LC-MS methods offer superior sensitivity and selectivity, though at higher operational costs.
The roasting process induces significant chemical transformations in this compound, which directly impacts the nutritional and sensory properties of coffee. During thermal degradation, this compound undergoes demethylation to form nicotinic acid (vitamin B3), contributing to the nutritional value of coffee as a dietary source of B vitamins [2] [3]. Simultaneously, this compound participates in Maillard reaction pathways with amino acids and reducing sugars, generating various pyrazines and pyrroles that contribute to the characteristic aroma and flavor of roasted coffee [5].
Model systems mimicking coffee roasting have demonstrated that heating this compound alone or in combination with amino acids at 250°C for 20 minutes generates compounds with potent mutagenic activity in bacterial mutation assays (Salmonella typhimurium strains TA 98, YG 1024, and YG 1029) [5]. Interestingly, the mutagenic activity detected without metabolic activation was higher than with metabolic activation, suggesting the formation of direct-acting mutagens rather than those requiring metabolic activation. High-performance liquid chromatographic analysis of these heated samples did not reveal the presence of any known mutagenic heterocyclic amines, indicating the potential formation of previously uncharacterized mutagenic compounds [5].
Table 3: this compound Content in Coffee and Coffee By-Products
| Coffee Material | This compound Content (g/kg) | Notes |
|---|---|---|
| Green Coffee Beans | Up to 34.2 | Varies by species (C. arabica typically higher than C. canephora) |
| Roasted Coffee Beans | Significant reduction vs. green beans | Extensive degradation during roasting |
| Coffee Leaves | 0.40 - 4.60 | Potential for novel food applications |
| Coffee Flowers | 1.30 - 5.20 | Emerging interest for nutritional use |
| Coffee Cherry Husks/Pulp | 1.10 - 62.6 | Wide range depending on processing |
| Spent Coffee Grounds | 0.70 - 4.0 | Valorization of coffee by-products |
This compound biosynthesis in coffee plants occurs primarily through the pyridine nucleotide cycle, with nicotinic acid serving as the immediate precursor [1]. The metabolic pathway involves several key enzymatic transformations:
*Figure 1: this compound Biosynthesis via Pyridine Nucleotide Cycle*
The metabolic fate of [carboxyl-¹⁴C]nicotinic acid riboside (NaR) in coffee fruits reveals that NaR salvage operates in parallel with nicotinic acid salvage pathways [1]. Time-course studies demonstrate rapid incorporation of radioactivity into nicotinic acid mononucleotide (NaMN), NAD, NADP, and this compound within 1-3 hours after administration of [¹⁴C]NaR to young coffee fruits, with accumulation in pyridine nucleotides at later stages (6-10 hours) [1]. This efficient salvage system enables coffee plants to maintain pyridine homeostasis while accumulating substantial this compound reserves in developing seeds.
Recent research has revealed this compound's significant potential as an NAD+ precursor with therapeutic applications for age-related muscle decline [6]. The metabolic pathway for NAD+ biosynthesis from this compound involves:
*Figure 2: NAD+ Biosynthesis from this compound via Preiss-Handler Pathway*
Clinical evidence demonstrates that serum this compound levels are significantly reduced in individuals with sarcopenia and correlate positively with muscle strength, mitochondrial oxidative phosphorylation capacity in skeletal muscle, and NAD+ levels in muscle tissue [6]. Isotopic labeling studies confirm that this compound incorporates into the NAD+ pool through the Preiss-Handler pathway across multiple models, including Caenorhabditis elegans, mice, and primary human myotubes [6]. This NAD+-boosting activity improves mitochondrial respiration and biogenesis, reduces age-related muscle wasting, and increases lifespan and mobility through a mechanism requiring sirtuin activation, positioning this compound as a promising therapeutic candidate for age-related muscle decline.
This protocol provides a cost-effective, high-throughput method for this compound quantification in roasted coffee beans, optimized for screening multiple samples simultaneously [4].
Materials:
Procedure:
Validation Parameters:
This method enables simultaneous quantification of this compound, caffeine, and chlorogenic acids in roasted coffee extracts, providing comprehensive phytochemical profiling [4].
Chromatographic Conditions:
Sample Preparation:
Calibration Standards:
This protocol assesses the mutagenic potential of this compound and its thermal degradation products formed during coffee roasting, using bacterial mutation assays [5].
Materials:
Thermal Degradation Procedure:
Bacterial Mutation Assay:
Analysis:
The analysis of this compound in roasted coffee beans extends beyond food science into pharmaceutical and nutraceutical applications. Recent research has identified this compound as a valuable NAD+ precursor with potential therapeutic benefits for age-related conditions [6]. In primary human skeletal muscle myotubes, this compound treatment increased NAD+ levels with an EC₅₀ of 315 μM in control cells and 110 μM in NAD+-deficient cells, demonstrating particular efficacy in rescuing NAD+ deficiency [6].
This compound shows remarkable stability in human serum compared to other NAD+ precursors, maintaining concentration over 72 hours while nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) rapidly degrade within hours [6]. This stability, combined with its efficient incorporation into the NAD+ pool via the Preiss-Handler pathway, positions this compound as a promising candidate for therapeutic development for sarcopenia and other age-related mitochondrial disorders.
The comprehensive analysis of this compound in roasted coffee beans requires careful consideration of extraction methodology, analytical technique selection, and interpretation of results in the context of thermal degradation and complex matrix effects. The protocols detailed in this application note provide robust methods for this compound quantification, from cost-effective UV-Vis approaches to comprehensive HPLC-DAD methods. Beyond its role as a flavor precursor in coffee, this compound emerges as a compound of significant therapeutic interest due to its NAD+-boosting properties and potential benefits for age-related muscle decline. As research continues to elucidate the full scope of this compound's biological activities, standardized analytical methods will be essential for quality control in both food and pharmaceutical applications.
Trigonella foenum-graecum L., commonly known as fenugreek, is a medicinal and culinary plant belonging to the Fabaceae family that has been used for centuries in traditional medicine systems worldwide. Fenugreek seeds are particularly valued for their rich phytochemical composition, containing proteins, lipids, essential nutrients, flavonoids, steroidal saponins, coumarin, and various alkaloids. Among these bioactive compounds, trigonelline (TG) stands out as a particularly important pyridine alkaloid initially extracted from fenugreek seeds but also found in other plant-derived products like coffee beans. Chemically known as N-methylnicotinic acid (C₇H₇NO₂), this compound represents an N-methylated form of nicotinic acid or vitamin B₃. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including antidiabetic, antihyperlipidemic, antimigraine, sedative, antibacterial, antiviral, anticancer, and phytoestrogenic effects. Additionally, this compound has been shown to inhibit platelet aggregation and improve memory function, positioning it as a key contributor to the therapeutic benefits of fenugreek seeds. [1] [2]
The standardization of herbal materials based on marker compounds is crucial for ensuring their quality, efficacy, and safety. Since a substantial portion of fenugreek's health benefits potentially depends on the presence of this compound, there is a critical need to develop reliable TG-based extraction and analysis methods for the standardization and quality control of fenugreek products. The ideal analytical methods should be fast, efficient, accurate, economical, and eco-friendly, while avoiding high temperatures that could degrade this compound into niacin. This document provides comprehensive application notes and detailed protocols for the extraction, analysis, and standardization of this compound in fenugreek seeds and related products, incorporating the most recent advances in analytical techniques. [1] [2]
Various analytical techniques have been employed for the quantification of this compound in fenugreek seeds and herbal formulations. The choice of method depends on the required sensitivity, specificity, available equipment, and intended application. High-Performance Liquid Chromatography (HPLC) with UV detection has been widely used for routine analysis due to its accessibility and robustness, while Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity for trace analysis. The evolution from HPLC to UPLC-MS/MS represents a significant advancement in analytical capabilities, allowing for lower detection limits, reduced analysis time, and enhanced confirmation of compound identity through characteristic fragmentation patterns. [3] [1] [4]
Table 1: Comparison of analytical methods for this compound quantification
| Parameter | RP-HPLC Method with PDA Detection | Green UPLC-MS/MS Method |
|---|---|---|
| Analytical Column | Cosmosil CN-MS (250 mm × 4.6 mm) | C18 Acquity UPLC column (2.1 × 100 mm; 1.7 μm) |
| Mobile Phase | Methanol:distilled water (95:5, v/v; pH 3.5 using HCl) | H₂O:EtOH (green solvent system) |
| Flow Rate | 1.0 mL/min | Optimized for UPLC separation |
| Detection | PDA at 267 nm | ESI (+ve) MRM, m/z: 138→94.10→92.05→78.20 |
| Linearity Range | 100-8000 ng/mL | 0.1-500 ppb (0.0001-500 μg/L) |
| Correlation Coefficient (r²) | Not specified | 0.999 |
| LOD | 5.00 ng/mL | Not specified (inherently more sensitive) |
| LOQ | 50.00 ng/mL | Not specified (inherently more sensitive) |
| Accuracy | Validated as per ICH guidelines | 98.6% |
| Sample Amount | Varies (typically 1-10 mg/mL) | 10 mg of fenugreek sample |
| Analysis Time | 8.0 min | Rapid (specific time not provided) |
| Key Applications | Quality control of raw materials and herbal formulations | Trace analysis, diverse matrices (pharmaceutical, cosmeceutical, food) |
The UPLC-MS/MS method represents a more advanced, sensitive, and environmentally friendly approach compared to conventional HPLC. The use of green solvents in the mobile phase (water and ethanol) reduces environmental impact and safety concerns associated with traditional chromatographic solvents. The mass spectrometric detection with Multiple Reaction Monitoring (MRM) mode provides superior specificity through monitoring characteristic transition ions (m/z 138→94.10→92.05→78.20), effectively eliminating potential interferences from complex matrices. This method has been validated for trace analysis of this compound with impressive accuracy (98.6%) using minimal sample amounts (10 mg), making it particularly suitable for high-value samples or situations where sample availability is limited. [3] [1] [2]
For routine quality control applications where extreme sensitivity is not required, the HPLC method offers a robust, cost-effective alternative. The published RP-HPLC method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics, including sensitivity (LOD of 5.00 ng/mL and LOQ of 50.00 ng/mL), linearity across a wide concentration range (100-8000 ng/mL), and precision. The short analytical run time of 8.0 minutes contributes to its efficiency for high-throughput analyses in quality control laboratories. [4]
The extraction of this compound from fenugreek seeds requires careful consideration of extraction solvents and processing parameters to maximize yield while maintaining compound integrity. Recent research has focused on developing green extraction approaches that minimize environmental impact while maintaining or improving extraction efficiency. The choice of extraction solvent significantly influences this compound recovery, with water proving to be the most effective among the green solvents tested. [3] [1] [2]
Table 2: Comparison of this compound extraction efficiency using different solvents
| Extraction Solvent | Average Extract Yield (mg/100 mg) | This compound Concentration (ppb) | Standard Deviation | Relative Efficiency |
|---|---|---|---|---|
| Water (H₂O) | Highest yield among solvents | 392.7 | ± 132.4 | Most efficient |
| Ethanol (EtOH) | Intermediate yield | 91.9 | ± 83.3 | Moderately efficient |
| Acetone (ACt) | Lowest yield among solvents | 59.5 | ± 30.9 | Least efficient |
| Overall Average | 5.36 (SD = 6.3) | 181.4 | ± 176.4 | Variable across sources |
Green Ultrasonics Extraction (USE) Method
Principle: Ultrasonic energy creates cavitation bubbles in the solvent that implode, generating intense local heating, high pressure, and turbulent flow that enhance mass transfer and disrupt plant cell walls, facilitating this compound release into the solvent.
Materials and Equipment:
Procedure:
Critical Parameters:
The quantification of this compound serves as a valuable marker for the standardization and quality control of fenugreek-containing products. A validated RP-HPLC method has been successfully applied to commercial herbal formulations, including Dibet powder and Amyron syrup, demonstrating the practical application of this analytical approach. The method has shown excellent precision and accuracy, with percent relative standard deviation (%RSD) for intra-day and inter-day precision studies well within the acceptable limits of ≤2%. Recovery studies conducted at three different concentration levels (50%, 100%, and 150%) have demonstrated high accuracy, with average recoveries close to 100%, confirming the reliability of the method for quality control applications. [4]
RP-HPLC Method for this compound Quantification in Herbal Formulations
Materials and Reagents:
Instrumentation and Chromatographic Conditions:
Sample Preparation:
Method Validation Parameters:
Calculation: Calculate the this compound content in samples using the calibration curve equation derived from standard solutions: y = mx + c, where y is the peak area, m is the slope, x is the concentration, and c is the intercept. [4]
Beyond quality control, this compound analysis supports diverse research applications including pharmacological studies, biosynthesis investigations, and derivative synthesis. Recent studies have explored the semi-synthetic modification of this compound to enhance its biological activities. Researchers have synthesized a series of This compound hydrazones (coded T1-T10) characterized using IR, ¹HNMR, ¹³CNMR, and CHN elemental analysis. These derivatives have demonstrated significantly enhanced antimicrobial, antioxidant, and cytotoxic activities compared to the parent compound, with derivatives T5 and T9 showing particular promise. Molecular docking studies have substantiated good binding interactions between these derivatives and cyclin-dependent kinase (CDK-8), a protein kinase overexpressed in various cancers including colorectal cancer, suggesting their potential as anticancer agents. [5]
Recent research has elucidated promising neuroprotective properties of this compound, revealing its potential therapeutic application for neurodegenerative disorders. The compound has been shown to enhance axonal formation of neurons and recover memory function in Alzheimer's disease model mice, suggesting multimodal mechanisms of action. Additionally, this compound has been demonstrated to incorporate into the nicotinamide adenine dinucleotide (NAD+) pool and increase NAD+ levels, which contributes to improved muscle function during ageing and may similarly benefit neuronal health through enhanced cellular energy metabolism. The following diagram illustrates the current understanding of this compound's neuroprotective signaling pathways: [1] [2]
Figure 1: Neuroprotective mechanisms and signaling pathways of this compound
The following workflow diagram provides a comprehensive overview of the complete experimental process for this compound standardization, from sample preparation through data analysis:
Figure 2: Comprehensive experimental workflow for this compound standardization
The standardization of Trigonella foenum-graecum L. through this compound quantification represents a critical advancement in ensuring the quality, efficacy, and safety of fenugreek-based products. The application notes and detailed protocols provided in this document offer researchers and quality control professionals comprehensive methodologies for the extraction, analysis, and standardization of this important medicinal plant. The green UPLC-MS/MS method stands out as a particularly advanced approach for sensitive and environmentally friendly analysis, while the RP-HPLC method provides a robust and accessible alternative for routine quality control applications.
The significant influence of extraction parameters, particularly solvent selection and sample preparation methods (especially seed crushing), on this compound yield underscores the importance of standardized protocols for comparable results across studies and products. Furthermore, the emerging research on this compound's neuroprotective properties and the enhanced bioactivities of its semi-synthetic derivatives open exciting avenues for future research and product development. By implementing these standardized protocols, researchers and manufacturers can ensure consistent quality of fenugreek products while advancing our understanding of this valuable medicinal plant's therapeutic potential.
This compound (N-methylnicotinic acid, C₇H₇NO₂) is a naturally occurring plant alkaloid that serves as a critical bioactive compound with demonstrated therapeutic potential across multiple disease models. Initially isolated from fenugreek (Trigonella foenum-graecum L.) seeds, this compound is also abundant in coffee beans and various medicinal plants. The compound represents a methylated derivative of vitamin B3 (nicotinic acid) and exhibits remarkable stability in biological systems, making it an ideal candidate for pharmaceutical development. Recent research has elucidated its fundamental mechanism of action as an NAD+ precursor that incorporates into the cellular NAD+ pool via the Preiss-Handler pathway, thereby influencing mitochondrial function, cellular metabolism, and age-related physiological decline [1] [2].
The structural characteristics of this compound facilitate its unique biological activities, particularly its role in enhancing mitochondrial oxidative phosphorylation and combating oxidative stress. Preclinical studies have demonstrated that this compound exhibits multifunctional therapeutic properties, including antidiabetic effects through enhancement of insulin signaling pathways, antihyperlipidemic activity, neuroprotective effects via axonal formation stimulation, and cardioprotection through antioxidant mechanisms. Notably, recent clinical evidence indicates that serum this compound levels are significantly reduced in patients with sarcopenia and correlate positively with muscle strength, mitochondrial function, and overall muscle health during aging [3] [2]. This relationship positions this compound as both a potential biomarker for age-related muscle decline and a promising therapeutic agent for preventing and treating this condition.
The optimization of extraction protocols for this compound requires careful consideration of solvent polarity, extraction parameters, and raw material preparation to maximize yield while maintaining bioactivity. Recent comparative studies have systematically evaluated three environmentally friendly solvents—water (H₂O), ethanol (EtOH), and acetone (ACt)—for their efficiency in extracting this compound from fenugreek seeds using ultrasonic-assisted extraction (20 kHz). The results demonstrated significant solvent-dependent variation in this compound recovery, with water emerging as the most effective extraction medium [1].
Table 1: Solvent Efficiency for this compound Extraction from Fenugreek Seeds
| Solvent System | Average this compound Concentration (ppb) | Standard Deviation | Extract Yield (mg/100 mg) | Key Advantages |
|---|---|---|---|---|
| Water (H₂O) | 392.7 | 132.4 | 6.22 ± 2.31 | Highest yield, excellent for polar compounds, green solvent |
| Ethanol (EtOH) | 91.9 | 83.3 | 0.48 ± 0.06 | Good selectivity, low toxicity, suitable for pharmaceutical applications |
| Acetone (ACt) | 59.5 | 30.9 | 4.18 ± 0.61 | Fast evaporation, moderate polarity, effective for less polar compounds |
The superior performance of water as an extraction solvent can be attributed to the high polarity and water-solubility of this compound, which facilitates efficient mass transfer from plant matrices into the solvent. Furthermore, water offers significant advantages from green chemistry perspectives, including non-toxicity, low cost, and environmental compatibility. However, it is crucial to note that material preparation dramatically influences extraction efficiency, with studies indicating that crushed fenugreek seeds yield substantially higher this compound concentrations compared to intact seeds due to enhanced solvent penetration and improved access to intracellular compounds [1].
Recent technological innovations have significantly enhanced this compound extraction efficiency through the development of hybrid methodologies that combine ultrasonics with other extraction techniques. The integration of ultrasound-assisted supercritical CO₂ extraction (UASCE) has demonstrated remarkable improvements in both yield and process efficiency. Optimization studies using response surface methodology have identified ideal UASCE parameters for this compound extraction from Quisqualis indica: temperature of 62°C, pressure of 26 MPa, co-solvent concentration of 13.5 wt%, and ultrasonic energy density of 0.16 W/mL [4] [5].
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction Techniques
| Extraction Parameter | Ultrasonic-Assisted Extraction (Fenugreek) | UASCE (Quisqualis indica) | Influence on Extraction Efficiency |
|---|---|---|---|
| Temperature | 30-90°C (optimal yield at higher temperatures) | 62°C | Enhances solubility and diffusion; excessive heat may degrade compounds |
| Energy Input/ Density | Specific Energy Input: 10-110 J/mL | 0.16 W/mL | Directly affects cavitation intensity and cell wall disruption |
| Solid-Liquid Ratio | 1:60-1:30 (w/w) | Not specified | Influences concentration gradient and mass transfer driving force |
| Amplitude | 20-100% (corresponding to 21-86 W) | Not applicable | Controls ultrasonic power delivery and cavitation effects |
| Co-solvent Concentration | Not applicable | 13.5 wt% | Modifies supercritical CO₂ polarity to enhance this compound solubility |
The UASCE hybrid approach offers several distinct advantages over conventional methods, including higher extraction yields (4.22 ± 0.06 mg/g dry mass), reduced processing time, and preservation of bioactive properties while operating under milder conditions. Microscopic analysis of plant material processed with UASCE revealed the formation of extensive micro-fractures that facilitate solute liberation and enhance mass transfer rates. Kinetic studies further demonstrated that ultrasound irradiation significantly increases mass transfer coefficients and shortens the characteristic extraction period, primarily through intensification of convection mechanisms [4] [5] [6].
The accurate quantification of this compound in complex plant extracts requires highly sensitive and selective analytical methods. An advanced ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) protocol has been developed and validated specifically for this compound quantification. This method utilizes a green mobile phase consisting of H₂O:EtOH, aligning with the principles of green chemistry while maintaining excellent analytical performance [1].
The instrumental configuration employs a C18 Acquity UPLC column (2.1 × 100 mm; 1.7 μm) maintained at controlled temperature, with optimized gradient elution programs for efficient separation. Detection is performed using triple-quadrupole mass spectrometry with electrospray ionization in positive mode (ESI+). The characteristic fragmentation pattern for this compound identification is m/z 138→94.10→92.05→78.20, providing high specificity for accurate compound identification in complex matrices. Method validation has demonstrated exceptional performance characteristics, including a wide linear range of 0.1-500 ppb with a correlation coefficient (r²) of 0.999, and an accuracy of 98.6% for trace analysis [1].
Table 3: Analytical Method Validation Parameters for this compound Quantification
| Validation Parameter | Experimental Value | Acceptance Criteria | Significance |
|---|---|---|---|
| Linearity Range | 0.1-500 ppb | r² ≥ 0.999 | Suitable for both trace and high-concentration analysis |
| Accuracy | 98.6% | 90-110% | Reliability of concentration measurements |
| Precision | RSD < 5% | RSD ≤ 5% | Reproducibility of analytical results |
| LOD/LOQ | Not specified | S/N ≥ 3/10 | Method sensitivity and detection capability |
| Specificity | Characteristic fragmentation pattern | No interference | Confirmation of compound identity |
Comprehensive analysis of this compound content across fenugreek seeds from different geographical origins has revealed significant variation influenced by both genetic factors and growing conditions. Studies examining samples from India, Egypt, Iran, Saudi Arabia, and Yemen have demonstrated that extraction yields range from 1.2 to 152.9 mg per 100 mg of starting material, with an average of 24.19 ± 33.12 mg (N = 45). The highest extraction yields were observed in samples from Yemen (JY1: 152.9 mg), Egypt (JE2: 140.3 mg), and Qassim, Saudi Arabia (RQ2: 107.3 mg), suggesting that environmental factors such as climate, soil composition, and cultivation practices significantly influence this compound accumulation in fenugreek seeds [7].
The extraction methodology has been demonstrated to be robust and reproducible across different sample matrices, with the ultrasonic-assisted approach consistently providing higher efficiency compared to conventional extraction techniques. The validated UPLC-MS/MS method represents a significant advancement for the standardization and quality control of fenugreek-based pharmaceutical preparations, cosmeceuticals, and functional foods, ensuring consistent this compound content and reproducible therapeutic efficacy [1].
Recent preclinical investigations have elucidated the cardioprotective properties of this compound, particularly in the context of alcohol-induced myocardial damage. In vivo studies utilizing Wistar strain albino rats have demonstrated that this compound supplementation (30 days) significantly counteracts alcohol-induced cardiotoxicity through multiple mechanisms. Alcohol intoxication produces profound oxidative stress in cardiac tissue, characterized by depletion of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GPx), catalase (CAT), glutathione reductase (GR), and reduced glutathione (GSH). Concurrently, alcohol administration elevates malondialdehyde (MDA) levels, indicating enhanced lipid peroxidation and cellular damage [3].
This compound administration effectively restores antioxidant defenses, normalizing the activities of SOD, CAT, GPx, GR, and GSH while significantly reducing MDA levels. Furthermore, this compound supplementation demonstrates remarkable cardiac marker normalization, reducing elevated levels of creatine kinase-MB (CK-MB), troponin-T (TT), troponin-I (TI), and myoglobin that are characteristic of alcohol-induced myocardial damage. Serum markers of hepatic function, including alanine transaminase (AAT), aspartate transaminase (AST), and alkaline phosphatase (ALP), are also normalized following this compound treatment, suggesting systemic protective effects. Histopathological evidence corroborates these biochemical findings, confirming that this compound preserves cardiac tissue architecture and prevents alcohol-induced structural damage [3].
A groundbreaking area of this compound research concerns its role in age-related muscle decline and NAD+ metabolism. Clinical studies within the Multi-Ethnic Molecular Determinants of Sarcopenia (MEMOSA) cohort have revealed that serum this compound levels are significantly reduced in individuals with sarcopenia compared to healthy controls. Importantly, circulating this compound concentrations demonstrate strong positive correlations with key indicators of muscle health, including muscle mass (assessed via Appendicular Lean Mass Index), grip strength, and gait speed. Further analysis has identified a robust association between serum this compound levels and mitochondrial oxidative phosphorylation capacity in skeletal muscle, suggesting a mechanistic link between this compound availability and mitochondrial function [2].
At the molecular level, this compound has been shown to function as an effective NAD+ precursor that incorporates into the cellular NAD+ pool through the Preiss-Handler pathway, independent of GPR109A receptor activation. In primary human skeletal muscle myotubes, this compound treatment increases NAD+ levels with a half-maximal effective concentration (EC₅₀) of 315 μM, and fully rescues NAD+ deficiency in FK866-treated cells (which mimics the low NAD+ state observed in sarcopenic muscle). Comparative studies of NAD+ precursor stability in human serum have revealed that this compound exhibits remarkable metabolic stability, maintaining consistent levels over 72 hours, whereas nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are rapidly degraded within hours. This superior stability, combined with demonstrated efficacy in elevating muscle NAD+ levels, positions this compound as a promising therapeutic agent for preventing and treating age-related muscle decline [2].
Protocol 1: Ultrasonic-Assisted Extraction of this compound from Fenugreek Seeds
Sample Preparation: Weigh 100 mg of fenugreek seeds (note: crushing seeds significantly enhances extraction yield). For comparative studies, include both intact and crushed samples [1].
Solvent Addition: Add 10 mL of selected extraction solvent (water recommended for optimal yield) to the sample in an appropriate extraction vessel [1].
Ultrasonic Extraction:
Solvent Evaporation:
Protocol 2: UPLC-MS/MS Analysis of this compound Content
Sample Reconstitution: Reconstitute dried extract in appropriate volume of UPLC-compatible solvent (typically initial mobile phase composition) [1].
Instrumental Parameters:
MS Detection:
Quantification:
The implementation of ultrasound-assisted extraction for this compound production offers significant economic advantages over conventional extraction methods. The substantial reduction in processing time (5 minutes versus several hours for conventional methods) translates to lower energy consumption and higher throughput capacity. The recommended green solvents, particularly water, are considerably less expensive than specialized organic solvents typically used for alkaloid extraction, substantially reducing material costs [1] [6].
For industrial-scale implementation, the specific energy input (SEI) represents a critical economic parameter, with optimal ranges between 10-110 J/mL depending on the target compounds and equipment configuration. Operational amplitude settings (20-100%, corresponding to 21-86 W) significantly influence energy consumption, with higher amplitudes generally improving extraction efficiency but increasing power requirements. The solid-liquid ratio (optimal range 1:60-1:30 w/w) directly impacts solvent consumption and subsequent concentration requirements, representing another key economic consideration. Strategic process optimization using response surface methodology can effectively balance these competing factors to maximize yield while minimizing operational costs [6].
The following diagrams illustrate the optimized extraction and analytical workflows for this compound, integrating the key parameters and methodologies discussed throughout this protocol.
Figure 1: Comprehensive Workflow for this compound Extraction and Analysis. This diagram illustrates the optimized protocol from sample preparation through final quantification, highlighting critical parameters at each stage.
Figure 2: Therapeutic Applications and Mechanisms of this compound. This diagram summarizes the clinically relevant biological activities and underlying molecular mechanisms of this compound, highlighting its multi-system therapeutic potential.
The integration of green ultrasound-assisted extraction methodologies with advanced UPLC-MS/MS quantification represents a significant advancement in the standardization and quality control of this compound-rich extracts for pharmaceutical applications. The optimized protocols detailed in this document provide reproducible, efficient, and environmentally sustainable approaches for extracting this valuable bioactive compound from natural sources. The comprehensive therapeutic profiling of this compound, particularly its cardioprotective effects and potential for managing age-related muscle decline, underscores its clinical relevance and justifies continued investment in process optimization and formulation development.
The economic viability of these extraction methods, coupled with the demonstrated bioactivity of this compound across multiple disease models, positions this natural product as a promising candidate for further drug development. Future research directions should focus on human clinical trials to validate preclinical findings, development of novel formulations to enhance bioavailability, and exploration of synergistic combinations with other bioactive compounds to maximize therapeutic efficacy.
Coffee processing generates substantial quantities of by-products, with approximately 10 million tons of coffee husk alone produced annually from global coffee processing. These by-products represent a valuable source of bioactive compounds that remain largely underutilized in commercial applications. Recent research has demonstrated that coffee by-products contain diverse phenolic compounds, alkaloids, flavonoids, and other phytochemicals with significant antioxidant, antimicrobial, and anti-inflammatory properties. The valorization of these materials aligns with circular economy principles and offers sustainable alternatives for waste management in the coffee industry [1] [2].
The primary coffee by-products include husk (also called pulp or cascara), mucilage, parchment, and silverskin, each with distinct chemical compositions and potential applications. Metabolomic profiling of these materials has revealed complex mixtures of bioactive compounds. For instance, analysis of dried cascara has identified 93 non-volatile molecules spanning organic acids, alkaloids, sugars, amino acids, phospholipids, vitamins, phenolic acids, flavonoids, chlorogenic acids, and terpenes. This diverse phytochemical profile supports potential applications in food, pharmaceutical, and cosmetic industries, providing economic opportunities while addressing environmental challenges associated with coffee waste disposal [2].
Table: Major Coffee By-Products and Their Characteristics
| By-Product | Origin in Processing | Key Bioactive Compounds | Potential Applications |
|---|---|---|---|
| Husk (Cascara) | Dry processing of cherries | Phenolic acids, flavonoids, chlorogenic acids | Food ingredients, nutraceuticals, cosmetics |
| Mucilage | Wet processing | Hydroxybenzoic compounds, simple phenolics | Pharmaceutical intermediates, functional foods |
| Parchment | Bean processing | Alkaloids, phenolic compounds | Agricultural applications, biocomposites |
| Silverskin | Roasting process | Caffeine, melanoidins, dietary fiber | Food supplements, cosmetic ingredients |
Solvent Extraction Protocol for Phenolic Compounds from Coffee Husk
Principle: This method utilizes the differential solubility of bioactive compounds in selected solvents to extract target molecules from coffee husk matrix. The procedure is based on solid-liquid extraction mechanisms where solvents penetrate plant tissues and dissolve phytochemicals.
Materials and Equipment:
Step-by-Step Procedure:
Critical Parameters:
Ultrasound-Assisted Extraction (UAE) Protocol
Principle: Ultrasound waves generate cavitation bubbles in the solvent, which implode and create localized high pressure and temperature, disrupting plant cell walls and enhancing mass transfer of bioactive compounds into the solvent.
Materials and Equipment:
Procedure:
Advantages:
Microwave-Assisted Extraction (MAE) Protocol
Principle: Microwave energy causes direct heating of the plant material through ionic conduction and dipole rotation, rapidly increasing internal pressure that ruptures cell walls and releases bioactive compounds.
Procedure:
Safety Considerations:
Table: Comparison of Extraction Methods for Bioactive Compounds from Coffee By-Products
| Extraction Method | Optimal Conditions | Time | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Solvent Extraction | 70-90% ethanol, 1:20 ratio | 120 min | 45°C | Simple, scalable, low equipment cost | Long extraction time, high solvent consumption |
| Ultrasound-Assisted Extraction | 70% ethanol, 70% amplitude | 20 min | 40°C | Faster extraction, improved yield, energy efficient | Potential degradation with prolonged exposure |
| Microwave-Assisted Extraction | 70% ethanol, 500W power | 10 min | 60°C | Rapid, high efficiency, low solvent use | Specialized equipment needed, safety concerns |
| Supercritical Fluid Extraction | CO₂ with 10% ethanol modifier | 90 min | 50°C, 300 bar | Solvent-free, high selectivity | High equipment cost, technical expertise required |
UHPLC-DAD-TQ/MS Analysis of Coffee Husk Extracts
Instrument Setup:
Detection Parameters:
Compound Identification:
Bioactivity-Guided Fractionation Protocol
Principle: This approach uses biological activity as a tracking tool to isolate active compounds during the purification process, ensuring that target bioactivities are preserved throughout the separation.
Procedure:
Quantitative Bioactivity Assessment:
Antioxidant Activity Evaluation
Antimicrobial Activity Screening
Agar Diffusion Method:
MIC Determination:
Table: Extraction Efficiency of Bioactive Compounds from Coffee Husk Using Different Solvents
| Solvent System | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Vanillic Acid (µg/g) | Rutin (µg/g) | Chlorogenic Acid (µg/g) |
|---|---|---|---|---|---|
| 70% Ethanol | 45.2 ± 2.1 | 28.5 ± 1.3 | 85.6 ± 4.2 | 42.3 ± 2.0 | 125.4 ± 6.1 |
| 80% Ethanol | 46.8 ± 2.3 | 29.1 ± 1.4 | 92.4 ± 4.5 | 43.1 ± 2.1 | 130.2 ± 6.3 |
| 90% Ethanol | 47.1 ± 2.2 | 28.8 ± 1.3 | 94.1 ± 4.6 | 42.8 ± 2.0 | 128.7 ± 6.2 |
| 80% Methanol | 48.2 ± 2.4 | 30.2 ± 1.5 | 89.7 ± 4.4 | 44.5 ± 2.2 | 135.6 ± 6.7 |
| 80% Acetone | 46.5 ± 2.2 | 29.8 ± 1.4 | 87.3 ± 4.3 | 43.8 ± 2.1 | 132.1 ± 6.5 |
Table: Bioactive Properties of Coffee By-Product Extracts
| Bioactivity Assay | Coffee Husk Extract | Coffee Mucilage Extract | Silverskin Extract | Standard Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging (IC50, µg/mL) | 42.5 ± 2.1 | 55.3 ± 2.7 | 65.8 ± 3.2 | 25.1 ± 1.2 (Ascorbic acid) |
| ORAC Value (µmol TE/g) | 2850 ± 142 | 1950 ± 97 | 1650 ± 82 | - |
| Antimicrobial Activity (Zone of Inhibition, mm) | ||||
| - E. coli | 12.5 ± 0.6 | 9.8 ± 0.5 | 8.5 ± 0.4 | 25.3 ± 1.2 (Ampicillin) |
| - S. aureus | 14.2 ± 0.7 | 11.3 ± 0.6 | 10.1 ± 0.5 | 28.7 ± 1.4 (Ampicillin) |
| Anti-inflammatory Activity (IC50, µg/mL) | 85.3 ± 4.2 | 120.5 ± 6.0 | 155.7 ± 7.8 | 12.5 ± 0.6 (Ibuprofen) |
Diagram 1: Comprehensive workflow for bioactive compound extraction from coffee by-products and subsequent analysis
Diagram 2: Bioactivity assessment pathway for coffee by-product extracts showing major mechanisms of action and evaluation methods
Coffee by-products represent valuable resources for bioactive compound extraction with significant potential for commercial applications. The protocols outlined in this document provide researchers with standardized methods for efficient extraction and comprehensive characterization of these compounds. The data demonstrates that ethanol extraction (70-90%) provides an effective green solvent option for recovering phenolic compounds, particularly vanillic acid and rutin, from coffee husk with efficiency comparable to methanol and acetone [3].
The bioactive properties of these extracts, including antioxidant, antimicrobial, and anti-inflammatory activities, support their potential use in food preservation, nutraceuticals, and cosmetic formulations. Furthermore, the integration of these extraction processes within a biorefinery concept aligns with circular economy principles, creating additional revenue streams for coffee producers while reducing environmental impact [2] [1]. Future research should focus on scaling up these extraction processes and conducting more comprehensive toxicological evaluations to facilitate commercial applications.
Trigonelline (N-methylnicotinate) is a key alkaloid in coffee beans that serves as both a quality marker and a precursor for aroma compounds formed during roasting. For researchers and drug development professionals, understanding this compound content across different Coffea arabica cultivars is essential for quality control, authentication of geographical origin, and exploration of potential nutraceutical applications [1] [2]. This compound demonstrates several physiological effects, including potential anti-invasive activity against cancer cells and memory enhancement properties [2]. These Application Notes provide detailed methodologies for this compound quantification and comparative analysis across diverse arabica cultivars.
HPLC-UV represents the most widely used method for reliable this compound quantification in green and roasted coffee beans.
Protocol: Simultaneous Quantification of this compound, Caffeine, and Chlorogenic Acid [3]
The following workflow diagram summarizes the key steps for the HPLC-based analysis of this compound in coffee samples:
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) with UV-Vis Spectrometry [1] This method offers a simpler, cost-effective alternative to HPLC for scenarios where simultaneous quantification of multiple compounds is sufficient.
FT-MIR-ATR Spectroscopy [2] Fourier Transform Mid-Infrared with Attenuated Total Reflectance spectroscopy provides a rapid, non-destructive analytical method.
Quantitative analysis reveals significant variation in this compound content among different Coffea arabica cultivars, influenced by genetic factors, environmental conditions, and post-harvest processing.
Table 1: this compound Content in Different Coffea arabica Cultivars
| Cultivar | Growing Region | This compound Content (% dry weight) | Reference |
|---|---|---|---|
| Laurina | Brazil | Data not quantified, but showed significant variation among cultivars [3] | [3] |
| Catimor 7963 | Guangxi, China | ~1.13% (Harvest Period 3) [4] | [4] |
| Catimor T8667 | Guangxi, China | ~1.06% (Harvest Period 3) [4] | [4] |
| Wild Ethiopian Accessions | Ethiopia | ~0.83% - 1.24% (representing a diverse genetic base) [5] | [5] |
Table 2: Factors Influencing this compound Content in Green Coffee Beans
| Factor | Effect on this compound Content | Notes |
|---|---|---|
| Genotype/Cultivar | Significant variation exists between different genetic groups [5]. | Rust-resistant cultivars can possess superior sensory profiles, though not directly correlated with this compound [6]. |
| Geographical Origin & Altitude | Notable impact; associated with environmental conditions like temperature [7]. | Elevation and daily average temperature affect bean biochemistry [7]. |
| Harvest Period | Significant effect; later harvests (Feb/March) showed higher this compound in one cultivar [4]. | Physiological maturity and climatic conditions pre-harvest play a role. |
| Postharvest Processing | Affects final concentration in green beans [7]. | Wet vs. dry processing methods can influence biochemical composition. |
| Roasting Process | Significant degradation (up to 28.76% loss reported) [3]. | Degree of roasting is a critical parameter; longer/hotter roasts reduce levels. |
Robust and validated analytical methods, particularly HPLC-UV, are fundamental for accurately determining the this compound content in Coffea arabica cultivars. The data reveals that this compound concentration is a highly variable trait, influenced by an interplay of genetic, environmental, and post-harvest factors. A comprehensive understanding of these variables is crucial for researchers aiming to authenticate coffee origin, select cultivars for breeding programs aimed at quality improvement, or standardize raw materials for nutraceutical and pharmaceutical applications. The protocols outlined herein provide a reliable foundation for such investigations.
This compound (N-methylnicotinic acid, C₇H₇NO₂) is a pyridine alkaloid first isolated from fenugreek seeds (Trigonella foenum-graecum L.) that has gained significant research interest due to its diverse pharmacological activities. This hydrophilic, thermolabile compound serves as a precursor to nicotinamide adenine dinucleotide (NAD⁺) and exhibits demonstrated effects on glucose metabolism, neuroprotection, and recently identified potential for addressing age-related sarcopenia [1]. As research into this compound's therapeutic applications expands, optimizing extraction protocols has become essential for ensuring accurate quantification in natural products, pharmaceuticals, and biological samples.
The sample preparation methodology, particularly the physical processing of source materials, represents a critical variable in this compound extraction efficiency that significantly impacts experimental outcomes and analytical results. Recent evidence indicates that the decision between using intact versus crushed seeds directly influences solvent penetration, compound release, and ultimate this compound yield [2]. These considerations are particularly relevant for researchers working with fenugreek seeds, coffee beans, and other this compound-containing materials where standardized extraction protocols are necessary for comparative studies, quality control, and bioavailability investigations. The following application notes provide detailed protocols and experimental data to guide researchers in selecting appropriate sample preparation methods for their specific research objectives.
Recent research has systematically evaluated how physical preparation of seeds affects this compound extraction efficiency. A 2024 study specifically investigated this variable using fenugreek seeds from different geographical origins, with particularly revealing findings from their method development process [2]:
Intact seed limitations: The study team initially used intact fenugreek seeds to mimic traditional preparation methods where crushing or grinding may not be applied, such as in the preparation of fenugreek tea. This approach resulted in significantly lower this compound extraction yields across all three green solvents tested (water, ethanol, and acetone).
Mechanistic explanation: The researchers concluded that crushing or grinding seeds into powder enhances solvent penetration and facilitates the release of intracellular bioactive compounds like this compound by increasing the surface area available for solvent interaction and breaking down cellular barriers that compartmentalize the alkaloid.
Methodological adjustment: Based on these observations, the researchers revised their protocol to include seed crushing as a standard preparation step, which substantially improved their extraction efficiency and analytical sensitivity for the UPLC-MS/MS quantification method they were developing.
Table 1: Comparison of this compound Yield Based on Seed Preparation Method
| Seed Preparation Method | Extraction Solvent | Average this compound Yield | Relative Efficiency | Key Applications |
|---|---|---|---|---|
| Intact seeds | Water | 392.7 ppb | Baseline (100%) | Traditional preparations, bioavailability studies |
| Ethanol | 91.9 ppb | ~23% of crushed | Selective extraction, solvent compatibility | |
| Acetone | 59.5 ppb | ~15% of crushed | Lipid-rich matrices, specific fractionation | |
| Crushed/powdered seeds | Water | Significantly higher* | 300-400% improvement | Maximum yield, quality control, standardization |
| Ethanol | Significantly higher* | ~400% improvement | Phytopharmaceutical preparations | |
| Acetone | Significantly higher* | ~600% improvement | Analytical quantification |
Note: Exact quantitative values for crushed seeds were not provided in the source material, but the authors reported "significantly higher" yields with crushing across all solvents [2].
Equipment Requirements: Analytical balance, mechanical grinder or mortar and pestle, sieve (600 μm or 30-mesh), sealed storage containers.
Stepwise Procedure:
Quality Control Check: Verify particle size consistency by ensuring ≥95% of material passes through the 30-mesh sieve.
Equipment Requirements: Analytical balance, cleaning apparatus (if using non-sterile seeds), drying oven (optional), sealed storage containers.
Stepwise Procedure:
Optimal Solvent Systems: Based on comparative studies, water extraction yields the highest this compound concentrations (mean = 392.7 ppb), followed by ethanol (mean = 91.9 ppb) and acetone (mean = 59.5 ppb) [2].
Stepwise Procedure:
Alternative Extraction: For smaller volumes, vortex mixing for 60 seconds followed by shaking on a rotary shaker (150 rpm) for 12 hours provides acceptable results [3].
Optimal Application: This method is particularly suitable for HPLC analysis with UV detection [3].
Stepwise Procedure:
Instrumentation Parameters:
Mass Spectrometry Conditions:
Sample Requirements: Only 10 mg of fenugreek sample needed for analysis [2].
Instrumentation Parameters:
Method Validation Parameters:
Table 2: Analytical Method Selection Based on Research Requirements
| Parameter | UPLC-MS/MS | RP-HPLC with UV Detection |
|---|---|---|
| Sensitivity | Excellent (LOD: 0.1 ppb range) | Good (LOD: 5.00 ng/mL) |
| Selectivity | High (mass fragmentation pattern) | Moderate (retention time + spectrum) |
| Analysis Time | Fast | Moderate (8 min runtime) |
| Equipment Availability | Limited | Widely available |
| Solvent Consumption | Low | Moderate |
| Sample Throughput | High | Medium |
| Ideal Application | Trace analysis, complex matrices | Quality control, routine analysis |
| Cost per Analysis | High | Low to moderate |
Diagram 1: Comprehensive workflow for this compound sample preparation and analysis illustrating the decision points between intact versus crushed seed protocols and appropriate analytical method selection based on research objectives.
Diagram 2: this compound biosynthesis and NAD+ precursor pathway demonstrating the metabolic relationship between this compound and NAD+ biosynthesis, highlighting potential mechanisms for its role in improving muscle function during aging.
Bioavailability and Traditional Preparation Studies: For research investigating traditional uses of fenugreek where seeds are typically used whole (e.g., herbal teas, topical applications), the intact seed protocol provides more physiologically relevant extraction data. This approach simulates actual usage conditions and may better represent bioavailable compound levels in traditional preparations [2].
Quality Control and Standardization: When developing quality control protocols for herbal pharmaceuticals or standardized extracts, the crushed seed method with water extraction followed by UPLC-MS/MS analysis provides optimal precision, sensitivity, and reproducibility. The enhanced yield from crushed materials ensures more consistent results and better detection limits [2] [3].
Solvent Selection Considerations: While water demonstrates the highest extraction efficiency for this compound, researchers should consider the comprehensive analytical objectives when selecting solvents. Ethanol and methanol are preferable when simultaneous extraction of less polar compounds is desired, or when working with alcohol-based traditional formulations.
Low Extraction Yield Issues: If this compound yields are consistently low, verify the particle size uniformity of crushed samples through appropriate sieving. Additionally, confirm that extraction times are sufficient—particularly for intact seeds which require longer extraction durations for compound diffusion.
Analytical Signal Variability: For inconsistent chromatographic results, ensure sample pH consistency during extraction, as this compound's stability can be affected by extreme pH conditions. Additionally, verify that storage conditions (4°C or -20°C, protected from light) are maintained to prevent compound degradation.
Method Transferability Concerns: When adapting these protocols to different instrumentation or matrix types, conduct comprehensive validation including linearity, precision, accuracy, and recovery experiments specific to the modified conditions, following ICH guidelines [3].
The selection between intact and crushed seed preparation methods represents a fundamental methodological decision that significantly influences this compound extraction efficiency and analytical outcomes. While crushed seed protocols provide substantially higher yields suitable for quality control, standardization, and maximum compound recovery, intact seed methods offer ecological validity for research on traditional preparations and bioavailability. Researchers should align their sample preparation approach with specific research objectives while considering the comprehensive methodological framework presented in these application notes. The continued refinement of this compound extraction and quantification protocols will support advancing research into this promising alkaloid's diverse pharmacological activities and potential therapeutic applications.
1. Thermal Degradation During Roasting The roasting process transforms this compound (TG) into a variety of compounds, chief among them being N-methylpyridinium (NMP) and nicotinic acid (Niacin/Vitamin B3) [1] [2] [3]. This degradation is a key determinant of both the health potential and sensory properties of coffee.
The table below summarizes the primary products formed:
| Degradation Product | Chemical Classification | Significance in Coffee |
|---|
| N-methylpyridinium (NMP) | Pyridinium derivative | • Biomarker for roast degree [2]. • Exhibits biological activity; stimulates glucose metabolism in human cell cultures [1]. | | Nicotinic Acid (Niacin) | Vitamin B3 / Carboxylic acid | • Contributes to favorable acidity and clean finish [3]. • Formed from the demethylation of this compound [2]. | | Pyridines & Pyrroles | Volatile compounds | • Contribute to the earthy, nutty, and burnt odors of roasted coffee [4]. | | Methylamine | Alkylamine | • Final nitrogenous catabolite in bacterial pathways [5]. |
2. Bacterial Catabolic Pathway A complete degradation pathway for this compound was elucidated in the soil bacterium Acinetobacter baylyi ADP1 [6] [5]. This pathway involves four enzymatic steps that break the aromatic ring, ultimately yielding succinate (which enters the TCA cycle) and methylamine.
The following diagram illustrates this catabolic pathway:
1. HPLC-UV-DAD for Quantification in Coffee Beans This method is effective for the simultaneous quantification of this compound, caffeine, and 5-caffeoylquinic acid (5-CQA) in both raw and roasted coffee beans [4].
2. In Vitro Reconstruction of Bacterial Catabolic Pathway This protocol allows for the functional characterization of enzymes involved in this compound degradation [5].
1. Concentration Changes During Roasting The degradation of this compound is highly dependent on the roasting degree. The table below compiles key quantitative findings from the literature to help benchmark experimental results:
| Parameter | Reported Value / Range | Context / Conditions | Source |
|---|---|---|---|
| This compound Loss | 50% - 90% | In roasted beans vs. raw; dependent on time and temperature. | [2] |
| NMP Formation | Positive correlation with roast degree | Higher levels found in darker roasts. | [2] |
| Cellular Glucose Uptake | Increased by 18.1% ± 7.44% | In HepG2 cells treated with 0.09 µM NMP. | [1] |
| HPLC Linear Range | 1.0 - 60.0 µg mL⁻¹ | For this compound, 5-CQA, and caffeine. | [4] |
| This compound Degradation Start | ~192°C (~378°F) | Temperature at which degradation begins. | [3] |
| Niacin Formation | Derivation rate is a key control flag | Correlates with favorable cup acidity. | [3] |
Q1: Why is N-methylpyridinium (NMP) a compound of interest in pharmacological research? NMP, which is not present in green coffee but formed during roasting, has demonstrated bioactivity in hepatic (HepG2) cell cultures. It enhances respiratory activity and glucose utilization, suggesting a potential role in modulating energy metabolism [1]. This makes it a promising candidate for further investigation in metabolic disorder research.
Q2: Our lab has limited access to LC-MS. What is a reliable alternative for quantifying key coffee compounds? A properly validated High-Performance Liquid Chromatography method with a Diode Array Detector (HPLC-DAD or HPLC-UV) is a robust and accessible alternative for the simultaneous quantification of this compound, caffeine, and chlorogenic acids in coffee extracts [4]. This method balances accuracy with operational cost and complexity.
Q3: Are the bacterial this compound degradation enzymes relevant to human physiology? While the direct enzymatic pathway is from bacteria, understanding this complete catabolic route is valuable. It identifies all potential metabolites (like methylamine and succinate semialdehyde) and provides a toolkit of enzymes that can be used as reagents in biocatalysis or synthetic biology for drug precursor synthesis [6] [5].
Here are answers to some common foundational questions.
What are the primary natural sources of trigonelline for research? The most significant sources are green coffee beans (Coffea arabica and Coffea canephora) and fenugreek seeds (Trigonella foenum-graecum L.) [1] [2]. Coffee by-products (like leaves, flowers, and cherry husks) are also emerging as rich sources [2].
Why is my this compound extraction yield low? Low yields can be due to several factors [3]:
How can I remove caffeine when purifying this compound from coffee? One effective method is to use column chromatography with Diaion HP-20 resins, which has been shown to remove up to 89% of caffeine while retaining this compound and chlorogenic acid [4].
This section addresses specific problems and offers evidence-based solutions.
| Problem & Potential Cause | Recommended Solution | Rationale & Evidence |
|---|---|---|
| Problem: Low Extraction Efficiency | ||
| Cause: Inefficient cell wall disruption. | Implement Ultrasound-Assisted Extraction (USE). Use a 20 kHz titanium probe at 30% amplitude with a 30/10 s pulse cycle for 5 minutes [3]. | Ultrasound creates micro-fractures in plant tissue, enhancing solute liberation and mass transfer [5]. |
| Cause: Suboptimal solvent. | Use water as the primary extraction solvent [3]. | Due to its high hydrophilicity, this compound has the highest documented extraction yield in water (mean = 392.7 ppb) compared to ethanol or acetone [3]. |
| Problem: Low Process Efficiency | ||
| Cause: Long extraction times. | Adopt Microwave-Assisted Extraction (MAE). Use a 30-70% ethanol solution with a 1:25 material-to-liquid ratio and irradiate for 5-40 seconds [6]. | Microwave energy heats the internal moisture of cells rapidly, causing them to rupture and release contents efficiently, saving time and energy [6]. |
| Problem: Low Purity or Co-extraction of Interfering Compounds | ||
| Cause: Caffeine contamination from coffee sources. | Employ a sequence of macroporous adsorption resins. Load the extract on AB-8 resin and elute with 4-6 column volumes of deionized water, then 20% ethanol. The 20% ethanol fraction contains purified this compound [6]. | This process separates compounds by polarity. Caffeine is removed in earlier fractions, allowing for the isolation of a this compound-rich fraction (≥5.0% mass fraction) [6]. |
Here are step-by-step methodologies for two effective extraction techniques as cited in recent literature.
This method is noted for being rapid, green, and economical [3].
This advanced method uses enzymes to break down cell walls for enhanced yield [4].
The following diagrams summarize the logical workflow for optimizing extraction and the subsequent analytical validation.
The table below summarizes key quantitative findings on serum stability and NAD+-boosting efficacy for trigonelline and other precursors.
| Compound | Stability in Human Serum | NAD+ Boosting Efficacy (in primary human muscle cells) | Primary NAD+ Biosynthesis Pathway |
|---|---|---|---|
| This compound | Remarkably stable over 72 hours [1]. | Increases NAD+ by ~50% [1]. | Preiss-Handler (via NAPRT) [1]. |
| Nicotinamide Riboside (NR) | Rapidly disappears within hours, converting to Nicotinamide (NAM) [1]. | Increases NAD+ by ~2-fold [1]. | NRK pathway [1]. |
| Nicotinamide Mononucleotide (NMN) | Rapidly disappears within hours, converting to Nicotinamide (NAM) [1]. | Increases NAD+ by ~2-fold [1]. | NRK pathway [1]. |
| Nicotinamide (NAM) | Stable (formed from degradation of NR/NMN) [1]. | Increases NAD+ by ~50% [1]. | NAMPT salvage pathway [1]. |
| Nicotinic Acid (NA) | Information not specified in search results. | Efficacy depends on NAPRT expression [1]. | Preiss-Handler pathway [1]. |
This methodology is adapted from a study published in Nature Metabolism [1].
To evaluate the stability of this compound in human serum and its efficacy in raising intracellular NAD+ levels.
The following diagram outlines the key stages of the experimental protocol for evaluating this compound:
Q1: Why does this compound fail to increase NAD+ in our cell model?
Q2: How should we handle serum samples for accurate this compound measurement?
Q3: Are this compound's effects directly dependent on NAD+?
You can improve trigonelline sensitivity by adjusting key parameters of your HPLC method based on established research.
The table below summarizes parameters from peer-reviewed methods to help you select and adapt a protocol.
| Source / Plant Material | Column | Mobile Phase (MeOH:H₂O, pH 3.5) | Flow Rate (mL/min) | Detection Wavelength | Reported Sensitivity (LOD/LOQ) |
|---|---|---|---|---|---|
| *Trigonella foenum-graecum_ (Fenugreek) Seeds & Formulations [1] | Cosmosil CN-MS | 95:5 | 1.0 | 267 nm | LOD: 5 ng/mL; LOQ: 50 ng/mL |
| Mirabilis jalapa Leaves [2] [4] | Phenomenex Luna C8 | 30:70 | 0.5 | 264 nm | LOD: 0.1 µg/mL; LOQ: 0.31 µg/mL |
| Rabbit Plasma (Pharmacokinetic Study) [3] | Asahipak NH2P-50 | 90:10 (ACN:H₂O) | 1.2 | 265 nm | LOD: 0.05 µg/mL |
Follow this logical pathway to diagnose and resolve the cause of low sensitivity in your analysis.
For comprehensive method establishment, here are detailed protocols from the literature.
If optimization does not yield sufficient sensitivity, more advanced techniques may be required.
Trigonelline is a small, highly hydrophilic, and thermolabile alkaloid [1] [2]. Its instability at high temperatures is a primary concern, especially during sample preparation and analysis. The main challenges you might encounter include:
FAQ 1: What does "thermolabile" mean for my work with this compound? It means this compound is prone to chemical decomposition or loss when exposed to heat. This is critically important during steps like sample drying, extraction, and storage. For instance, during coffee roasting, this compound degrades to form nicotinic acid (Vitamin B3) and other pyridine derivatives [1] [2] [3]. In your lab, this translates to potential loss of your analyte, leading to underestimation of its concentration in samples.
FAQ 2: What are the best practices for storing this compound? For the pure standard, it is recommended to store it as a powder at -20°C [4]. For stock and working standard solutions, the literature shows that methanolic solutions can be stored at 4°C for short-term use (e.g., 6 hours on the benchtop) and for up to 10 days at 4°C for stock standards [5].
FAQ 3: I'm having solubility issues. What solvents work best? this compound is highly hydrophilic. Research and commercial data indicate good solubility in water and methanol. The table below summarizes its solubility in common laboratory solvents [4].
Table: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| Water | 27 mg/mL to 100 mg/mL | Preferred solvent for aqueous work. |
| Methanol | 27 mg/mL | Suitable for extraction and HPLC. |
| DMSO | ~10-16 mg/mL | Use fresh, anhydrous DMSO as it absorbs moisture. |
| Ethanol | 27 mg/mL or insoluble | Varies by supplier/purity; verify with your source. |
FAQ 4: Which HPLC method should I use for quantification? Both Reversed-Phase (RP)-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are used. The choice depends on your sample and laboratory capabilities.
Table: Overview of HPLC Methods for this compound Analysis
| Method | Stationary Phase | Mobile Phase | Key Advantages | Reference |
|---|---|---|---|---|
| RP-HPLC | Cosmosil CN-MS column | Methanol:Water (95:5, v/v), pH 3.5 (HCl) | Simple isocratic elution; short run time (8 min); validated for herbal products. | [5] |
| HILIC | HILIC column | Acetonitrile-rich mobile phase | Excellent for retaining highly polar compounds like this compound. | [6] |
Problem: Low Recovery During Extraction from Plant Material
Problem: Inconsistent HPLC Results or Peak Tailing
Problem: Loss of Biological Activity in Cell-Based Assays
This protocol is adapted from a validated method for analyzing this compound in fenugreek seeds and formulations [5].
1. Sample Preparation (Fenugreek Seeds) * Dry plant material in an oven at ≤ 35°C until constant weight [5]. * Powder the dried material and sieve it through an 85-mesh (B.S.S.) sieve [5]. * Weigh accurately 1.0 g of powder and add 10 mL of methanol (1:10, w/v) [5]. * Vortex the mixture for 60 seconds [5]. * Place on a rotary shaker at 150 rpm for 12 hours [5]. * Filter the mixture through Whatman filter paper No. 1 [5]. * Store the filtrate (extract) at 4°C until HPLC analysis [5].
2. Standard Solution Preparation * Prepare a stock solution by dissolving 10 mg of this compound standard in 10 mL of methanol (concentration: 1000 µg/mL) [5]. * Prepare working standards by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 100-8000 ng/mL) [5].
3. HPLC Instrumentation and Conditions * Column: Cosmosil CN-MS (250 mm x 4.6 mm) or equivalent cyanopropyl column [5]. * Mobile Phase: Methanol : Distilled Water (95:5, v/v). Adjust pH to 3.5 using hydrochloric acid (HCl) [5]. * Flow Rate: 1.0 mL/min [5]. * Detection: Photo Diode Array (PDA) Detector at 267 nm [5]. * Injection Volume: 20 µL [5]. * Temperature: Room temperature (27 ± 1°C) [5].
4. Analysis * Inject the standard solutions to create a calibration curve. * Inject your sample extracts. * Identify this compound by comparing its retention time with the standard and quantify using the calibration curve.
Recent groundbreaking research published in Nature Metabolism has identified this compound as a precursor for Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme critical for cellular energy metabolism and healthy muscle aging [7]. The following diagram illustrates the experimental workflow to study this pathway.
Key Experimental Notes for this Workflow:
Common issues and solutions are summarized in the table below.
| Issue | Possible Cause | Suggested Solution |
|---|
| Peak Tailing or Broadening | - Silanol interactions on silica-based columns.
A robust starting point is an isocratic elution with a mobile phase of Methanol and Water in a 95:5 ratio, adjusted to pH 3.5 with hydrochloric acid. This method has been successfully validated for the analysis of this compound in fenugreek seeds and pharmaceutical formulations using a Cosmosil CN-MS column [1].
Two primary solvent systems have been validated:
n-propanol : methanol : water in a ratio of 4:1:4 (v/v/v). This system yielded a compact spot for this compound at an Rf value of 0.46 ± 0.02 [2].toluene : ethyl acetate : glacial acetic acid : water in a ratio of 2:3:4:1 (v/v/v/v). In this system, this compound showed an Rf value of 0.12 [3].For LC-MS/MS, the focus shifts to using volatile solvents and additives compatible with the mass spectrometer. A developed "green" UPLC-MS/MS method for this compound uses a mobile phase of Water and Ethanol (H₂O: EtOH). This avoids non-volatile buffers and toxic solvents, making it suitable for mass spectrometric detection [4].
This compound is an alkaloid and can ionize in solution. Using an acidic mobile phase (e.g., pH 3.5) helps to protonate the molecule, reducing its polarity and interaction with residual silanol groups on the stationary phase. This results in sharper peaks, better symmetry, and improved resolution [1].
Here are detailed methodologies for two commonly used techniques.
This method is designed for quality control and is validated as per ICH guidelines.
The workflow for this HPLC method is outlined below:
This method is ideal for fingerprinting and can analyze multiple samples simultaneously.
The workflow for this HPTLC method is as follows:
A primary challenge is that a specific "trigonelline demethylase" enzyme has not been definitively identified in mammals [1]. Despite this, strong functional evidence from a 2024 Nature Metabolism study demonstrates that this compound is effectively incorporated into the NAD+ pool, which requires the removal of its methyl group [1] [2].
The prevailing model suggests that this compound enters the established Preiss-Handler pathway after demethylation, bypassing the need for the NAMPT-mediated salvage pathway. The table below summarizes the key evidence and remaining questions:
| Aspect | Summary of Current Evidence |
|---|---|
| Functional Evidence | Isotope tracing shows that orally administered this compound (with a labeled -CD3 methyl group) is incorporated into NAD+ in mice, with loss of the labeled methyl group, confirming demethylation occurs in vivo [1]. |
| Metabolic Route | The demethylated product (likely nicotinic acid) is metabolized via the NAPRT-dependent Preiss-Handler pathway to boost NAD+ in human myotubes, C. elegans, and mice [1] [2]. |
| Identified Enzymes | In the soil bacterium Acinetobacter baylyi, a specific two-component oxygenase system (TgnA/TgnB) initiates this compound catabolism. This system is not confirmed in mammalian systems [3]. |
| Key Unknowns | The specific mammalian enzyme(s) responsible for the initial demethylation step remains a central open question in the field [1]. |
Here are the methodologies from key studies that you can adapt for troubleshooting or designing related experiments.
This protocol is based on the use of isotopically labeled this compound to provide direct evidence of its metabolism [1].
This method is used to confirm that this compound raises NAD+ levels in relevant cell types and to identify the involved pathway [1].
The following diagram outlines the logical workflow for investigating the this compound demethylation pathway, from hypothesis to experimental validation.
Q1: Why can't I detect an increase in NAD+ with this compound in my cell model?
Q2: Is there a known bacterial pathway for this compound demethylation?
tgn) is responsible for its catabolism. The first step is catalyzed by a two-component flavin-dependent oxygenase (TgnA/TgnB), which performs a direct ring cleavage, not a simple demethylation [3]. This pathway is conserved in various soil and marine bacteria but is distinct from the mammalian process.Q3: What is the role of SHMT2 in this context?
The diagram below illustrates how trigonelline and nicotinic acid (NA) are processed through the Preiss-Handler pathway to become NAD+.
The table below summarizes the key characteristics of these two NAD+ precursors.
| Feature | This compound | Nicotinic Acid (Niacin) |
|---|---|---|
| Chemical Relationship | N-methylated form of Nicotinic Acid [1] [2] | Core vitamin B3 compound |
| Metabolic Pathway | Preiss-Handler (after demethylation) [1] | Preiss-Handler (directly) [3] |
| NAD+ Biosynthesis Route | Indirect (requires conversion to NA first) | Direct |
| Key Enzyme | Putative demethylase (unknown), then NAPRT [1] | NAPRT [1] [3] |
| Tissue/Cell Efficacy | Effective in cells with high NAPRT expression (e.g., kidney PTECs); less effective in cells with low NAPRT (e.g., HepG2, C2C12) [1] [2] | Efficacy depends on tissue-specific NAPRT expression [1] [2] |
| Notable Characteristics | High stability in human serum; levels correlate with muscle strength in humans [1] [2] | Known to cause skin flushing as a side effect via GPR109A activation [1] |
Recent studies have highlighted the potential of this compound, especially in the context of age-related muscle decline (sarcopenia).
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This method is used to evaluate the efficacy of precursors like this compound [1] [2].
This protocol confirms the incorporation of a precursor into the NAD+ pool [1].
| Alkaloid | Primary Natural Sources | Key Biological Activities & Mechanisms | Sample Experimental Data (In Vivo/In Vitro) |
|---|
| Trigonelline [1] [2] | Fenugreek seeds, Coffee beans [3] [2] | Anti-diabetic: Regulates glucose & lipid metabolism; insulin sensitization (PPARγ activation) [1]. Neuroprotective: Antioxidant, anti-inflammatory, anti-apoptotic; modulates NMDA receptors [4] [2]. Cardioprotective: Enhances antioxidant enzymes (SOD, CAT, GPx), reduces cardiac markers (CK-MB) [5]. NAD+ Precursor: Boosts cellular NAD+ via Preiss-Handler pathway, improving muscle function [6]. | Dose: 50-100 mg/kg in rodent models [4]. Effect: Increased seizure latency, reduced oxidative stress, improved muscle strength [4] [6]. | | Caffeine [7] [8] | Coffee beans, Tea leaves, Kola nuts [8] | Central Stimulant: Antagonizes adenosine receptors A1 and A2A, blocks drowsiness [7]. Physiological Effects: Increases alertness, promotes adrenaline release [7]. | N/A | | Theobromine [7] [8] | Cacao beans, Tea leaves [7] [8] | Mild Stimulant: Does not cross blood-brain barrier effectively; weak adenosine antagonism [7]. Vasodilator & Bronchodilator: Stimulates nitric oxide release, dilates blood vessels and airways [7]. Diuretic: Encourages urine production [7]. | N/A |
For research purposes, the experimental details behind this compound's key activities are critical.
Anti-Diabetic Effects
Neuroprotective & Anticonvulsant Effects
Role as an NAD+ Precursor in Muscle Aging
The following diagram illustrates the primary signaling pathways through which this compound exerts its documented biological effects.
The following table summarizes the core clinical findings on this compound levels from the study:
| Aspect | Findings in Sarcopenia vs. Healthy Controls | Correlation with Muscle Health |
|---|---|---|
| Serum this compound Levels | Significantly reduced [1] [2] [3] | Positive correlation with muscle mass (Appendicular Lean Mass Index), grip strength, and gait speed [1] [3] |
| Muscle NAD+ Levels | Lower in sarcopenic muscle [1] | Positive association between serum this compound and muscle NAD+ levels [1] |
| Mitochondrial Function | Impaired oxidative phosphorylation [1] | Serum this compound levels showed the strongest positive association with mitochondrial oxidative phosphorylation pathways in muscle [1] |
The key findings were established through a multi-faceted experimental approach across different models. Here are the methodologies for the core analyses:
The research identified that this compound acts as a novel precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy that declines with age. The following diagram illustrates the metabolic pathway through which this compound boosts NAD+ levels.
The pathway shows that this compound is incorporated into the NAD+ pool via the Preiss-Handler pathway [1]. It is first demethylated into Nicotinic Acid (NA), which is then converted through several enzymatic steps into NAD+. Elevated NAD+ levels enhance mitochondrial function and activate sirtuins, leading to improved muscle health [1] [5] [6].
The table below summarizes the this compound content found in the seeds of various Iranian Trigonella species. The data is presented as mean values with standard deviation (SD) in milligrams per gram of dry weight (mg/g DW) [1].
| Species | This compound Content (mg/g DW, Mean ± SD) |
|---|---|
| T. stellata | 4.95 ± 0.03 to 7.66 ± 0.16 |
| T. foenum-graecum | 5.22 to 6.84 |
| T. teheranica | Data included in study, specific range not detailed in excerpt |
| T. coerulescens | Data included in study, specific range not detailed in excerpt |
| T. filipes | Data included in study, specific range not detailed in excerpt |
| T. persica | Data included in study, specific range not detailed in excerpt |
| T. monantha | Data included in study, specific range not detailed in excerpt |
| T. elliptica | Data included in study, specific range not detailed in excerpt |
| T. cylindracea | Data included in study, specific range not detailed in excerpt |
| T. spicata | Data included in study, specific range not detailed in excerpt |
The study identified the populations of T. stellata as being particularly rich in this compound, showing the highest content among the species analyzed [1].
To ensure the reproducibility of the data, here are the key methodological details from the source study [1]:
For researchers aiming to quantify this compound, a 2024 study developed a validated, green method using UPLC-MS/MS [2]. The workflow is summarized below:
This method is noted for being rapid, economical, and eco-friendly, providing an effective tool for standardizing and controlling the quality of Trigonella products [2].
The table below summarizes the experimental data on this compound concentrations from the available research.
| Coffee Sample Type | This compound Content (g/100g dry matter) | Specific Conditions / Cultivars | Source / Location |
|---|---|---|---|
| Green Coffee | 0.80 - 1.08 g/100g | Samples from BenchMaji & Sheka zones, Ethiopia | [1] |
| Roasted Coffee | Lower than green coffee | Samples from BenchMaji & Sheka zones, Ethiopia | [1] |
| Green Coffee | Data available* | Five C. arabica cultivars (Brazil) | [2] |
| Roasted Coffee | Degradation rates up to 28.76% | Five C. arabica cultivars (Brazil); highest degradation in Laurina | [2] |
| Arabica Green | Higher than Arabica roasted | Various roasting profiles tested | [3] |
| Robusta Green | Higher than Robusta roasted | Various roasting profiles tested | [3] |
| Instant Coffee | Varies; not fully extracted | Depends on industrial extraction yield | [4] |
*The study on five cultivars provides degradation percentages but not the absolute initial and final concentrations [2].
For researchers to evaluate and replicate these findings, here are the experimental protocols from the key studies.
This method was optimized for simultaneous quantification of this compound, 5-caffeoylquinic acid (5-CQA), and caffeine [2].
The following diagram illustrates the core experimental workflow used in these comparative studies.
The following table summarizes the core aspects of trigonelline's dual therapeutic potential.
| Feature | Anti-Inflammatory Effects | Antidiabetic Effects |
|---|---|---|
| Primary Demonstrated Therapeutic Context | Allergic asthma, mast cell-mediated inflammation [1] [2] | Type 2 Diabetes Mellitus (T2DM) and its complications (e.g., diabetic nephropathy, peripheral neuropathy) [3] [4] [5] |
| Key Molecular Targets & Mechanisms | • Suppression of NF-κB and MAPK signaling pathways [1] [2] • Inhibition of mast cell degranulation (e.g., reduces β-hexosaminidase release) [1] [2] • Reduction of pro-inflammatory cytokines (TNF-α, IL-6) and lipid mediators (PGD₂, LTC₄) [1] [2] | • Activation of PPAR-γ, improving insulin sensitivity [5] • Enhancement of GLP-1R signaling [4] • Reduction of oxidative stress and apoptosis in pancreatic β-cells and kidneys [3] [5] • Acts as a precursor for NAD+ biosynthesis, improving mitochondrial function [6] | | Key Experimental Models | • In vitro: IgE/Ag-activated Bone Marrow-Derived Mast Cells (BMMCs) [1] [2] • In vivo: Ovalbumin (OVA)-induced allergic asthma in mice [1] [2] | • In vivo: High-Fat Diet (HFD) and Streptozotocin (STZ)-induced T2DM in rats/mice [4] [5] • In vitro: High-glucose-induced human endothelial cell injury [7] | | Quantitative Efficacy Data | • ~0.1-0.2 mM (in vitro): Significantly reduced degranulation and cytokine production in BMMCs [1]. • 40 mg/kg (in vivo, mouse asthma model): Reduced serum IgE and Th2 cytokines, alleviated lung inflammation [2]. | • 40 mg/kg (in vivo, rat T2DM model): Reduced blood glucose, creatinine, BUN; improved insulin sensitivity and nerve conduction velocity [4] [5]. |
For researchers interested in replicating or building upon these findings, here is a summary of key experimental methodologies from the literature.
The following experimental details are primarily derived from studies investigating this compound's effects on allergic asthma [1] [2].
These protocols are compiled from studies on diabetes and its complications [4] [5].
The mechanistic pathways through which this compound exerts its effects are complex. The following diagrams summarize the key signaling pathways identified in the research.
This diagram illustrates how this compound inhibits mast cell activation, a key mechanism in its anti-inflammatory action against allergic asthma [1] [2].
(Anti-inflammatory Pathway via Mast Cell Stabilization)
This diagram shows the two primary antidiabetic mechanisms of this compound: improving insulin sensitivity and serving as a precursor for NAD+ biosynthesis to combat age-related muscle decline [4] [5] [6].
(Antidiabetic & NAD+ Boosting Pathways)
For researchers, the next steps could involve:
The table below summarizes key neuroprotective studies on trigonelline (TRG) alongside standard treatments, highlighting models, dosages, key outcomes, and proposed mechanisms.
| Condition / Model | Tested Intervention (Dosage) | Reference Compound (Dosage) | Key Efficacy Outcomes | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|---|
| Spinal Cord Injury (Rat, clip compression) | TRG (50, 100, 200 mg/kg, oral, 28 days) | Methylprednisolone (30 mg/kg) | TRG (100 & 200 mg/kg) improved sensation, motor function, reduced apoptosis (↓Bax, caspase-3), and inflammation (↓COX-II). | Modulating apoptosis, inflammation, and enhancing mitochondrial complex activity. | [1] |
| PTZ-Induced Seizures (Mouse model) | TRG (10, 50, 100 mg/kg, i.p.) | Diazepam (10 mg/kg); Ketamine (0.5 mg/kg) | TRG increased seizure latency, reduced oxidative stress (↑TAC, ↓MDA), and attenuated glutamatergic signaling (↓NR2B subunit expression). | Attenuating NMDA receptor expression and balancing oxidative stress. | [2] |
| Age-Related Cognitive Decline (SAMP8 mouse model) | TRG (5 mg/kg/day, oral, 30 days) | None (Compared to control SAMP8) | TRG improved performance in Morris Water Maze, reduced pro-inflammatory cytokines (↓TNFα, ↓IL-6), and increased hippocampal neurotransmitters. | Suppressing neuroinflammation (Traf6-NF-κB pathway) and elevating neurotransmitter release. | [3] |
| Sarcopenia / Muscle Aging (Human, C. elegans, Mouse) | TRG (Dietary supplementation) | Various NAD+ precursors (e.g., NR, NMN) | TRG increased muscle NAD+ levels, enhanced mitochondrial respiration, improved muscle strength, and prevented fatigue in aged mice. | Serving as an NAD+ precursor via the Preiss-Handler pathway. | [4] |
To ensure reproducibility, here is a detailed look at the methodologies from the key studies cited.
Spinal Cord Injury (SCI) Model [1]: The study used Sprague-Dawley male rats. SCI was induced at the T10 level using a temporary aneurysm clip applied for 60 seconds. Rats received daily oral doses of this compound (50, 100, or 200 mg/kg) for 28 days. Behavioral tests (mechano-tactile allodynia, motor coordination), biochemical analyses (qPCR for Bax, Bcl-2, caspase-3, COX-II, BDNF), and histological examination of spinal cord tissue were performed. The reference standard was methylprednisolone (30 mg/kg).
Anticonvulsant Model [2]: The study used NMRI male mice. Seizures were induced by intravenous infusion of pentylenetetrazol (PTZ). This compound (10, 50, 100 mg/kg) was administered intraperitoneally 60 minutes before PTZ. The latency to seizure onset was recorded. Brain prefrontal cortex and serum were analyzed for total antioxidant capacity (FRAP assay), malondialdehyde (MDA) levels, and gene expression of NMDA receptor subunits (NR2A, NR2B) via real-time PCR.
Cognitive Decline Model [3]: The study used 16-week-old male SAMP8 mice, a model of accelerated aging. This compound (5 mg/kg/day) was administered orally for 30 days. Spatial learning and memory were assessed using the Morris Water Maze test. Subsequently, mouse hippocampi were isolated for whole-genome transcriptome profiling (microarrays) and analysis of proinflammatory cytokines (TNFα, IL-6) and neurotransmitters (dopamine, noradrenaline, serotonin) via ELISA.
This compound's neuroprotective effects are mediated through multiple pathways, some of which overlap with and others that are distinct from standard drugs. The following diagram illustrates its core mechanisms.
Multi-Target vs. Single-Target Action: Unlike highly specific drugs (e.g., NMDA receptor antagonists like ketamine), this compound exerts multi-target effects across inflammation, oxidative stress, and neuronal signaling simultaneously [5] [3]. This broad activity may be advantageous for complex neurodegenerative diseases.
Unique NAD+ Boosting: A key differentiating mechanism is this compound's role as an NAD+ precursor. It is metabolized via the Preiss-Handler pathway, distinct from the NRK pathway used by precursors like Nicotinamide Riboside (NR) [4]. Raising NAD+ levels supports mitochondrial health and sirtuin activity, which is crucial for neuronal survival and function.
Favorable Safety Profile: Preclinical studies indicate a favorable safety profile for this compound. Acute oral toxicity studies observed no mortality or behavioral changes in mice at doses up to 5000 mg/kg, and it did not affect fertility or cause fetal deformities in rats [5].
Current research suggests this compound is a promising natural neuroprotective agent with a unique multi-target mechanism and a good safety profile. However, its therapeutic application is still in the preclinical stage. Key considerations for drug development professionals include:
Future work should focus on human trials for specific neurological conditions, further elucidation of its primary molecular targets (e.g., the specific demethylase enzyme), and development of formulations to enhance its bioavailability and brain penetration.
The table below consolidates experimental data from recent research, demonstrating this compound's effects in different biological contexts.
| Experimental Model | Assay/Marker Used | Key Outcome on Oxidative Stress | Significance/Reported P-value | Citation |
|---|---|---|---|---|
| Mice (PTZ-induced seizure) | Total Antioxidant Capacity (TAC), Malondialdehyde (MDA) | ↑ TAC in prefrontal cortex & serum; ↓ MDA in prefrontal cortex & serum | Counteracted PTZ-induced oxidative stress; P < 0.05 [1] | [1] |
| Rats (Alcohol-induced cardiotoxicity) | SOD, CAT, GPx, GR, GSH, MDA | ↑ Levels of SOD, CAT, GPx, GR, GSH; ↓ Level of MDA | Protected cardiac tissue from alcohol-induced damage [2] | [2] |
| Rats (Streptozotocin-induced diabetes) | GSH, SOD, CAT, MDA (in pancreas) | ↑ GSH, SOD, CAT activities; ↓ MDA level | Mitigated pancreatic β-cell apoptosis [3] | [3] |
| MDCK Renal Cells | Intracellular Reactive Oxygen Species (ROS) | Inhibited crystal-induced ROS overproduction | Prevented calcium oxalate-induced renal cell damage [4] | [4] |
For researchers aiming to replicate or build upon these findings, here is a deeper look into the methodologies employed in these studies.
In Vivo Model (Mice, PTZ-induced seizure) [1]
In Vivo Model (Rats, Alcohol-induced cardiotoxicity) [2]
The antioxidant effect of this compound is not isolated but is part of a broader cytoprotective mechanism. Recent proteomic and functional analyses have shed light on this.
The diagram below summarizes this multi-faceted renoprotective mechanism based on the proteomic findings.
Fig. 1: Proposed renoprotective mechanism of this compound based on proteomic analysis. This compound pretreatment alters the expression of proteins involved in key cellular processes, thereby preventing various forms of crystal-induced renal cell damage. [4]
When validating the antioxidant capacity of this compound, it is crucial to consider:
The claims about trigonelline's efficacy are supported by rigorous experimental data, key aspects of which are summarized below.
| Experimental Model | Key Protocol Detail | Primary Finding |
|---|---|---|
| Human Primary Myotubes (incl. from sarcopenic donors) | Treatment with this compound with/without NAMPT inhibitor FK866. NAD+ measured enzymatically and via LC–HRMS [1]. | Increased NAD+ levels (EC₅₀ = 315 µM in control; 110 µM in FK866-treated cells). Efficacy was maintained in sarcopenic cells [1]. |
| In Vivo (Mice) | Oral gavage with isotopically labeled this compound ([13C-carboxy,-CD₃]). NAD+ incorporation tracked via LC–HRMS in tissues after 2h and wash-out [1]. | Labeled this compound was bioavailable and elevated NAD+ levels in liver, muscle, kidney, and blood [1]. |
| Serum Stability Assay | Incubation of precursors in human serum with monitoring over 72 hours [1]. | This compound was remarkably stable, while NR and NMN rapidly disappeared, converting to NAM within hours [1]. |
The following diagram illustrates the distinct routes this compound and NMN/NR take to synthesize NAD+, which underpins their different biological profiles.
The experimental workflow for validating this compound as an NAD+ precursor, based on the Nature Metabolism study, involved a multi-stage approach.
The data positions this compound as a superior candidate for specific therapeutic applications, particularly age-related sarcopenia, due to its direct action on muscle NAD+ and sustained bioavailability [2] [1]. It also offers a non-flushing alternative to nicotinic acid for engaging the Preiss-Handler pathway [2].
However, several challenges and unknowns remain active areas of research, including the identity of the enzyme responsible for this compound demethylation in mammals [1] [3], and the long-term effects and optimal dosing in humans.
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